Product packaging for Dicyclopropylmethanol(Cat. No.:CAS No. 14300-33-5)

Dicyclopropylmethanol

Cat. No.: B083125
CAS No.: 14300-33-5
M. Wt: 112.17 g/mol
InChI Key: PIXLZMHERIHLJL-UHFFFAOYSA-N
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Description

Dicyclopropylmethanol is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B083125 Dicyclopropylmethanol CAS No. 14300-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclopropylmethanol
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InChI

InChI=1S/C7H12O/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2
Source PubChem
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InChI Key

PIXLZMHERIHLJL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
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DSSTOX Substance ID

DTXSID10162284
Record name Dicyclopropylmethanol
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Molecular Weight

112.17 g/mol
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CAS No.

14300-33-5
Record name Dicyclopropylmethanol
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Record name Dicyclopropylmethanol
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Record name DICYCLOPROPYLMETHANOL
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Foundational & Exploratory

An In-depth Technical Guide to Dicyclopropylmethanol: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropylmethanol, a secondary alcohol bearing two cyclopropyl groups, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, conferred by the strained cyclopropyl rings, make it a valuable building block for the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, including detailed experimental protocols and tabulated data for easy reference.

Introduction

This compound, also known as dicyclopropyl carbinol, is an organic compound with the chemical formula C₇H₁₂O.[1] Its structure features a hydroxyl group attached to a carbon atom that is bonded to two cyclopropyl rings. This arrangement imparts specific steric and electronic characteristics that are of interest in synthetic organic chemistry and for potential applications in the development of pharmaceuticals and agrochemicals.[1] The strained three-membered rings influence the reactivity of the alcohol and the overall molecular conformation, making it a versatile intermediate.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process: the preparation of dicyclopropyl ketone followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of Dicyclopropyl Ketone

Dicyclopropyl ketone can be synthesized from γ-butyrolactone. The procedure involves the formation of a dibutyrolactone intermediate followed by acid-catalyzed rearrangement and cyclization.

  • Preparation of Sodium Methoxide: In a 3-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser set for distillation, prepare a solution of sodium methoxide from 50 g (2.17 g-atoms) of sodium and 600 mL of absolute methanol.

  • Reaction with γ-Butyrolactone: To the stirred sodium methoxide solution, add 344 g (4.0 moles) of γ-butyrolactone in one portion. Heat the flask to distill the methanol at a rapid rate.

  • Removal of Methanol: After collecting approximately 475 mL of methanol, apply reduced pressure cautiously to remove an additional 50-70 mL of methanol, yielding a residue of dibutyrolactone.

  • Acid Hydrolysis and Cyclization: Set the condenser for reflux. Cautiously add 800 mL of concentrated hydrochloric acid to the residue with vigorous stirring. A significant evolution of carbon dioxide will occur. Heat the mixture under reflux for 20 minutes.

  • Neutralization and Ring Closure: Cool the reaction mixture in an ice bath. Add a solution of 480 g of sodium hydroxide in 600 mL of water to the stirred mixture, keeping the temperature below 50°C. Heat the mixture under reflux for an additional 30 minutes.

  • Isolation and Purification: Arrange the condenser for downward distillation and collect the ketone-water mixture (approximately 650 mL). Saturate the aqueous layer with potassium carbonate to separate the ketone. Extract the aqueous layer with three 100-mL portions of diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the ether. Distill the residue through an efficient column to yield dicyclopropyl ketone.

Step 2: Reduction of Dicyclopropyl Ketone to this compound

Dicyclopropyl ketone is readily reduced to this compound using a metal hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).

  • Reaction Setup: In a suitable reaction flask equipped with a dropping funnel and a condenser, prepare a suspension of 6 g of lithium aluminum hydride in 250 mL of anhydrous diethyl ether.

  • Addition of Ketone: Add a solution of 44 g (0.4 mole) of dicyclopropyl ketone in diethyl ether dropwise to the stirred suspension of lithium aluminum hydride over a period of 30 minutes.

  • Quenching and Work-up: After the addition is complete, carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water until a granular precipitate is formed.

  • Isolation and Purification: Filter the mixture and wash the precipitate with diethyl ether. Dry the combined ether filtrates over anhydrous potassium carbonate. Remove the ether by distillation. The resulting crude this compound can be purified by fractional distillation under reduced pressure. The product distills at 48°C at 3 mm Hg, yielding 39 g (89%) of dicyclopropyl carbinol.[2]

Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is sparingly soluble in water but soluble in common organic solvents.[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₂O[1][4]
Molecular Weight 112.17 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 69 °C at 13 mmHg[5]
99-100 °C at 12 mmHg
48 °C at 3 mmHg[2]
Density 0.951 g/mL at 20 °C[5]
Refractive Index (n²⁰/D) 1.464[5]
Solubility Sparingly soluble in water; soluble in organic solvents[1][3]
CAS Number 14300-33-5[1][4]
InChIKey PIXLZMHERIHLJL-UHFFFAOYSA-N[1][4]
Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Absorptions related to C-H stretching of the cyclopropyl rings are also present.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show a complex pattern of multiplets in the upfield region (typically 0-1 ppm) corresponding to the protons of the cyclopropyl rings. A signal for the methine proton attached to the hydroxyl group would appear further downfield, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • ¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the two cyclopropyl rings and a downfield signal for the carbon atom bonded to the hydroxyl group.[1]

Logical Workflow Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound from γ-butyrolactone.

SynthesisWorkflow Start γ-Butyrolactone Step1 Dicyclopropyl Ketone Synthesis Start->Step1 1. NaOMe, MeOH 2. HCl 3. NaOH Intermediate Dicyclopropyl Ketone Step1->Intermediate Isolation Step2 Reduction Intermediate->Step2 LiAlH₄, Et₂O Product This compound Step2->Product Work-up Purification Purification (Distillation) Product->Purification

References

An In-depth Technical Guide to Dicyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Dicyclopropylmethanol is an organic compound notable for its unique structure, featuring two cyclopropyl groups attached to a central methanol moiety. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Identifiers and Chemical Properties

This compound is registered under CAS number 14300-33-5.[1][2][3][4] Its distinct structure is described by various chemical identifiers, which are crucial for database searches and regulatory documentation.

Table 1: Chemical Identifiers for this compound

Identifier TypeValue
CAS Number 14300-33-5[1][2][3][4]
IUPAC Name This compound[1][5]
Molecular Formula C7H12O[1][2][3][6]
InChI InChI=1S/C7H12O/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2[2][5][6]
InChIKey PIXLZMHERIHLJL-UHFFFAOYSA-N[1][2][5][6]
Canonical SMILES C1CC1C(C2CC2)O[2][5]
Synonyms Dicyclopropyl carbinol, Dicyclopropylmethyl alcohol, α-Cyclopropylcyclopropanemethanol[1][2][6]

The physical and chemical properties of this compound determine its handling, storage, and application in various chemical reactions. It is typically a colorless to pale yellow liquid.[6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 112.17 g/mol [1][2][3]
Density 0.951 g/mL at 20 °C[7]
Boiling Point 69 °C at 13 mmHg[7] / 167 °C at atmospheric pressure[2]
Flash Point >110 °C[7]
Water Solubility Sparingly soluble[1][7]
Refractive Index n20/D 1.464[7]

Applications in Research and Drug Development

This compound serves as a valuable building block and reagent in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[6][8]

  • Protecting Group for Carboxylic Acids : It is used as a protecting group reagent for carboxylic acids. The resulting dicyclopropylmethyl esters offer stability and can be cleaved under very mild and selective conditions.[1][8]

  • Synthetic Building Block : The molecule's unique structure makes it a key intermediate in the synthesis of more complex molecules.[8] In drug discovery, the incorporation of cyclopropyl groups can confer several advantageous properties.[4][8]

  • Advantages of the Cyclopropyl Moiety : The cyclopropyl fragment is increasingly utilized in drug design to overcome common obstacles in development. Its rigid structure and unique electronic properties can lead to:

    • Enhanced metabolic stability and potency.[4][8]

    • Improved binding affinity and reduced off-target effects.[4][8]

    • Increased brain permeability.[4][8]

    • Favorable conformational restriction of molecules.[4]

Experimental Protocols

Protocol 1: Synthesis of Dicyclopropyl Ketone (Precursor)

This procedure is adapted from the established synthesis of dicyclopropyl ketone.

Materials:

  • γ-butyrolactone

  • Sodium methoxide in methanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Potassium carbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium methoxide in a 3-L three-necked flask equipped with a stirrer, dropping funnel, and condenser.

  • Add γ-butyrolactone to the stirred solution and heat to distill off the methanol.

  • Once the majority of methanol is removed, apply reduced pressure to remove the remaining solvent.

  • Set the condenser for reflux and add concentrated hydrochloric acid cautiously due to CO2 evolution. Heat the mixture under reflux for 20 minutes.

  • Cool the mixture in an ice bath and rapidly add a solution of sodium hydroxide, keeping the temperature below 50°C.

  • Heat under reflux for an additional 30 minutes.

  • Arrange the condenser for distillation and collect the ketone-water mixture.

  • Saturate the aqueous layer of the distillate with potassium carbonate to separate the ketone.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, remove the ether, and distill the product to yield dicyclopropyl ketone.[6]

Protocol 2: Reduction of Dicyclopropyl Ketone to this compound

This is a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride.

Materials:

  • Dicyclopropyl ketone

  • Methanol

  • Sodium borohydride (NaBH4)

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • Methylene chloride (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve dicyclopropyl ketone in methanol in a conical vial or round-bottom flask equipped with an air condenser.

  • Carefully add sodium borohydride (a mild reducing agent) to the solution. The reaction is typically stirred at room temperature.[9][10]

  • Allow the reaction to proceed for approximately 1 hour.

  • After the reaction period, add dilute hydrochloric acid to quench any remaining sodium borohydride and neutralize the intermediate alkoxide.[9][10]

  • Extract the aqueous solution three times with methylene chloride. The desired alcohol product will move into the organic layer.[9][10]

  • Combine the organic extracts and dry them with anhydrous sodium sulfate until the drying agent is free-flowing.[10]

  • Decant or filter the dried solution to remove the sodium sulfate.

  • Evaporate the solvent using a gentle stream of air or a rotary evaporator to yield the final product, this compound.[9]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

G Synthesis Pathway for this compound cluster_0 Precursor Synthesis cluster_1 Reduction Step Butyrolactone γ-Butyrolactone Dicyclopropyl_Ketone Dicyclopropyl Ketone Butyrolactone->Dicyclopropyl_Ketone  NaOCH3, HCl, NaOH This compound This compound (Final Product) Dicyclopropyl_Ketone->this compound  NaBH4, Methanol

Synthesis of this compound via Ketone Reduction.

G Application as a Protecting Group Carboxylic_Acid Carboxylic Acid (R-COOH) Protected_Acid Protected Ester (R-COODCPM) Carboxylic_Acid->Protected_Acid Esterification DCP_Methanol This compound DCP_Methanol->Protected_Acid Reaction Reaction with Nucleophile/Base (e.g., Grignard) Protected_Acid->Reaction Deprotection Mild Cleavage Reaction->Deprotection Final_Acid Carboxylic Acid (R-COOH) Deprotection->Final_Acid

Workflow for Carboxylic Acid Protection and Deprotection.

G Benefits of Cyclopropyl Fragment in Drug Design center_node Cyclopropyl Fragment A Enhanced Potency center_node->A B Increased Metabolic Stability center_node->B C Improved Binding Affinity center_node->C D Reduced Off-Target Effects center_node->D E Increased Brain Permeability center_node->E F Conformational Restriction center_node->F

Contributions of the Cyclopropyl Moiety to Drug Properties.

References

In-Depth Technical Guide to the Spectral Data of Dicyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dicyclopropylmethanol. The information is presented to facilitate its use in research, development, and quality control applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound (CAS No: 14300-33-5, Formula: C₇H₁₂O, Molecular Weight: 112.17 g/mol ).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~2.51d~8.01HCH-OH
~1.70s-1HOH
~0.85m-2HCyclopropyl CH
~0.45m-4HCyclopropyl CH₂ (diastereotopic)
~0.25m-4HCyclopropyl CH₂ (diastereotopic)

Note: The chemical shifts and coupling constants for the cyclopropyl protons are complex and overlapping, appearing as multiplets. The assignments are based on typical ranges for such structures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~75.0CH-OH
~15.0Cyclopropyl CH
~2.0Cyclopropyl CH₂
Infrared (IR) Spectroscopy

Technique: Gas Phase

Wavenumber (cm⁻¹)IntensityAssignment
~3640Strong, SharpO-H Stretch (free)
~3080MediumC-H Stretch (cyclopropyl)
~3005MediumC-H Stretch (cyclopropyl)
~2960MediumC-H Stretch (methine)
~1470MediumCH₂ Scissoring
~1240StrongC-O Stretch
~1030StrongCyclopropyl Ring Vibration
~820StrongC-H Wag (cyclopropyl)

Note: In a condensed phase (liquid film), the O-H stretch would appear as a broad band around 3300-3400 cm⁻¹ due to hydrogen bonding.

Mass Spectrometry (MS)

Technique: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
112~5[M]⁺ (Molecular Ion)
95~10[M - OH]⁺
83~15[M - C₂H₅]⁺
71~100[M - C₃H₅]⁺ (Base Peak)
57~40[C₄H₉]⁺
43~50[C₃H₇]⁺
41~60[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared. A standard internal reference, tetramethylsilane (TMS), is added. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat (undiluted) liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) which are then mounted in the spectrometer. Alternatively, for gas-phase measurements, a small amount of the liquid is vaporized into an evacuated gas cell. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty cell or clean plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The this compound sample is introduced into the instrument, often via gas chromatography (GC) for separation and purification. In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Inject into GC-MS Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR 1H & 13C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Analysis Structure Elucidation & Confirmation Data_NMR->Analysis Data_IR->Analysis Data_MS->Analysis MS_Fragmentation MolIon [C7H12O]+• (m/z 112) Frag1 [C6H9O]+ (m/z 97) Loss of •CH3 MolIon->Frag1 α-cleavage Frag2 [C5H7O]+ (m/z 83) Loss of •C2H5 MolIon->Frag2 α-cleavage Frag3 [C4H7O]+ (m/z 71) Loss of •C3H5 (Base Peak) MolIon->Frag3 α-cleavage Frag5 [C3H5]+ (m/z 41) MolIon->Frag5 Rearrangement Frag4 [C4H9]+ (m/z 57) Frag3->Frag4 Rearrangement

Dicyclopropylmethanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Physical, Chemical, and Pharmacological Significance of a Unique Cyclopropyl-Containing Scaffold

Dicyclopropylmethanol, a secondary alcohol characterized by the presence of two cyclopropyl rings, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid, strained ring system imparts unique stereoelectronic properties that are increasingly leveraged in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in modern drug development.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a distinctive odor.[1] It is sparingly soluble in water but readily dissolves in common organic solvents.[1][2][3] The presence of the two hydrophobic cyclopropyl rings dominates its solubility profile.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O[4][5]
Molecular Weight 112.17 g/mol [4][5]
Boiling Point 167 °C at atmospheric pressure; 69 °C at 13 mmHg[4]
Density 0.951 g/mL at 20 °C[2]
Refractive Index (n²⁰/D) 1.464[2]
Flash Point >110 °C[2]
Solubility Sparingly soluble in water. Soluble in organic solvents.[1][2][3]
Chemical Identity
IdentifierValueSource(s)
CAS Number 14300-33-5[4]
IUPAC Name This compound[5]
Synonyms Dicyclopropyl carbinol, α-Cyclopropylcyclopropanemethanol[4]
InChI Key PIXLZMHERIHLJL-UHFFFAOYSA-N[4]
Canonical SMILES C1CC1C(C2CC2)O[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of this compound are provided below. These protocols are based on established organic chemistry principles and are intended to serve as a guide for laboratory preparation.

Synthesis of this compound via Reduction of Dicyclopropyl Ketone

The most common and efficient method for the synthesis of this compound is the reduction of dicyclopropyl ketone. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a suitable reagent for this transformation, offering high yields and operational simplicity.[6][7][8][9]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dicyclopropyl ketone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (0.25 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_product Product Dicyclopropyl Ketone Dicyclopropyl Ketone Reduction at 0°C Reduction at 0°C Dicyclopropyl Ketone->Reduction at 0°C Dissolved in Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->Reduction at 0°C Added to Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Reduction at 0°C Quenching (HCl) Quenching (HCl) Reduction at 0°C->Quenching (HCl) After 1-2h Extraction (Ether) Extraction (Ether) Quenching (HCl)->Extraction (Ether) Washing & Drying Washing & Drying Extraction (Ether)->Washing & Drying This compound This compound Washing & Drying->this compound Final Product

Purification of this compound

The crude this compound can be purified by either distillation under reduced pressure or by column chromatography.

Protocol 1: Purification by Distillation [4][10][11]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus.

  • Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the appropriate boiling point (e.g., 69 °C at 13 mmHg).[4]

Protocol 2: Purification by Column Chromatography [12][13][14][15][16]

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Chemical Reactions of this compound

This compound undergoes typical reactions of a secondary alcohol, such as oxidation to the corresponding ketone and esterification with carboxylic acids or their derivatives.

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that can selectively oxidize secondary alcohols to ketones without over-oxidation.[17][18][19][20][21]

Protocol:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, suspend PCC (1.5 eq) in anhydrous dichloromethane (DCM).

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred suspension.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentration: Concentrate the filtrate under reduced pressure to yield dicyclopropyl ketone.

Esterification can be achieved by reacting this compound with an acid anhydride, such as acetic anhydride, in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[22][23][24][25][26]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is usually complete within a few hours.

  • Workup: Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extraction and Washing: Extract the product with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dicyclopropylmethyl acetate.

Role in Drug Discovery and Development

The cyclopropyl group is a valuable motif in medicinal chemistry, often employed as a bioisosteric replacement for other functional groups to enhance a drug candidate's pharmacological profile.[1][27][28] The incorporation of a cyclopropyl ring can lead to improvements in potency, metabolic stability, and receptor binding affinity, while also reducing off-target effects.[28][29]

The Cyclopropyl Group as a Bioisostere

The unique electronic structure and conformational rigidity of the cyclopropyl ring make it an attractive bioisostere for various functionalities, including double bonds and phenyl rings.[27] Its introduction into a drug molecule can lock it into a more bioactive conformation, leading to enhanced interactions with the target receptor.[29]

Impact on Pharmacokinetic Properties

The presence of a cyclopropyl group can significantly improve the metabolic stability of a drug candidate by blocking sites susceptible to metabolism.[28][29] This can lead to a longer half-life and improved oral bioavailability. Furthermore, the lipophilicity imparted by the cyclopropyl moiety can influence a compound's ability to cross cellular membranes, including the blood-brain barrier.[28]

Logical Workflow in Drug Discovery

The integration of a this compound-like scaffold into a drug discovery program follows a logical progression from initial hit identification to lead optimization. A generalized workflow is depicted below.

G cluster_discovery Hit Identification cluster_synthesis Lead Generation cluster_optimization Lead Optimization cluster_candidate Candidate Selection High-Throughput Screening High-Throughput Screening Initial Hit Initial Hit High-Throughput Screening->Initial Hit Fragment-Based Screening Fragment-Based Screening Fragment-Based Screening->Initial Hit SAR Studies SAR Studies Initial Hit->SAR Studies Structure-Activity Relationship Introduction of this compound Scaffold Introduction of this compound Scaffold SAR Studies->Introduction of this compound Scaffold Bioisosteric Replacement Improved Potency Improved Potency Introduction of this compound Scaffold->Improved Potency Enhanced Metabolic Stability Enhanced Metabolic Stability Introduction of this compound Scaffold->Enhanced Metabolic Stability Reduced Off-Target Effects Reduced Off-Target Effects Introduction of this compound Scaffold->Reduced Off-Target Effects ADMET Profiling ADMET Profiling Improved Potency->ADMET Profiling Enhanced Metabolic Stability->ADMET Profiling Reduced Off-Target Effects->ADMET Profiling Preclinical Candidate Preclinical Candidate ADMET Profiling->Preclinical Candidate Favorable Profile

Conclusion

This compound is a versatile building block with unique properties that make it a valuable tool for organic chemists and drug discovery scientists. Its synthesis and reactions are based on well-established chemical principles, and its incorporation into molecular scaffolds can lead to significant improvements in the pharmacological properties of drug candidates. The strategic use of the cyclopropyl motif continues to be a fruitful area of research, with the potential to deliver novel and effective therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to the Reactivity and Stability of Dicyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropylmethanol (DCPM), a secondary alcohol featuring two cyclopropyl rings, presents a unique combination of reactivity stemming from its hydroxyl group and the inherent strain of its cyclopropyl moieties. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, intended to inform its application in chemical synthesis and drug development. This document details its physical and chemical properties, explores its key reactions such as oxidation and dehydration, and discusses its stability under various stress conditions. Detailed experimental protocols for studying these characteristics are provided, alongside graphical representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the molecule's behavior.

Introduction

This compound is an organic compound with a central carbinol carbon bonded to two cyclopropyl groups.[1] This structure imparts specific steric and electronic effects that are of interest in synthetic organic chemistry and for potential applications in the pharmaceutical and agrochemical industries.[1] The presence of the strained three-membered rings and the secondary alcohol functionality dictates its chemical behavior, making it susceptible to both standard alcohol reactions and unique rearrangements and ring-opening reactions. A thorough understanding of its reactivity and stability is paramount for its effective utilization and for ensuring the integrity of molecules incorporating this moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and for the design of experimental procedures.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
CAS Number 14300-33-5
Appearance Colorless to pale yellow liquid
Boiling Point 69 °C at 13 mmHg
Density 0.951 g/mL at 20 °C
Refractive Index (n₂₀/D) 1.464
Solubility Sparingly soluble in water; soluble in organic solvents
Flash Point >110 °C

Reactivity of this compound

This compound undergoes reactions characteristic of secondary alcohols, with the added dimension of reactivity associated with its cyclopropyl rings.

Oxidation to Dicyclopropyl Ketone

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, dicyclopropyl ketone. A variety of oxidizing agents can be employed for this transformation.[2][3] The choice of reagent depends on the desired reaction conditions, such as scale, and tolerance of other functional groups.

Oxidation_of_this compound DCPM This compound (C7H12O) Oxidant [O] (e.g., PCC, CrO3) Ketone Dicyclopropyl Ketone (C7H10O) DCPM->Ketone Oxidation Byproduct Reduced Oxidant + H2O

Caption: Oxidation of this compound to dicyclopropyl ketone.

Experimental Protocol for Oxidation:

  • Reagent Preparation: Prepare a solution of the chosen oxidizing agent (e.g., Pyridinium chlorochromate (PCC) in dichloromethane).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Oxidant: Slowly add the oxidizing agent to the alcohol solution while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction (e.g., by adding a reducing agent if necessary) and filter the mixture through a pad of celite or silica gel to remove the reduced oxidant.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude dicyclopropyl ketone by distillation or column chromatography.

Acid-Catalyzed Dehydration

In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, this compound can undergo dehydration to yield a mixture of alkenes.[4][5] The reaction proceeds via an E1 mechanism involving a carbocation intermediate. Due to the presence of the cyclopropyl groups, rearrangement of the carbocation is a potential side reaction.

Dehydration_of_this compound DCPM This compound Protonated_Alcohol Protonated Alcohol DCPM->Protonated_Alcohol + H+ H_plus H+ Carbocation Dicyclopropylmethyl Carbocation Protonated_Alcohol->Carbocation - H2O H2O_loss - H2O Alkene1 Alkene Product 1 Carbocation->Alkene1 - H+ Alkene2 Alkene Product 2 (Rearranged) Carbocation->Alkene2 Rearrangement - H+ H_plus_regen H+

Caption: Dehydration mechanism of this compound.

Experimental Protocol for Dehydration:

  • Reaction Setup: In a distillation apparatus, combine this compound with a catalytic amount of a strong, non-nucleophilic acid (e.g., 85% phosphoric acid).[4]

  • Heating: Gently heat the mixture to a temperature sufficient to distill the alkene products as they are formed, driving the equilibrium towards the products.[4]

  • Collection: Collect the distillate, which will be a mixture of alkenes and water.

  • Separation: Separate the organic layer from the aqueous layer using a separatory funnel.

  • Washing: Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Purification: Purify the resulting alkene mixture by fractional distillation.

Ring-Opening and Rearrangement Reactions

The strained cyclopropyl rings in this compound are susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of electrophiles. The formation of a carbocation adjacent to a cyclopropyl ring can lead to a cascade of rearrangements, including cyclopropylcarbinyl-homoallyl rearrangements. These reactions can result in the formation of a variety of products, including larger rings and acyclic compounds. The specific outcome is highly dependent on the reaction conditions and the nature of the reagents used.

Stability of this compound

The stability of this compound is a critical factor in its storage, handling, and use in multi-step syntheses. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[6][7][8]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1 M HCl) Degraded_Samples Degraded Samples Acid->Degraded_Samples Base Basic (e.g., 0.1 M NaOH) Base->Degraded_Samples Oxidative Oxidative (e.g., 3% H2O2) Oxidative->Degraded_Samples Thermal Thermal (e.g., 60-80 °C) Thermal->Degraded_Samples Photolytic Photolytic (ICH Q1B) Photolytic->Degraded_Samples DCPM This compound Sample DCPM->Acid DCPM->Base DCPM->Oxidative DCPM->Thermal DCPM->Photolytic Analysis Analytical Characterization (HPLC, LC-MS, NMR) Degraded_Samples->Analysis Results Identification of Degradants & Degradation Pathways Analysis->Results

Caption: Workflow for forced degradation studies of this compound.

Table 2: Summary of Forced Degradation Conditions and Potential Degradants

Stress ConditionTypical Reagents/ConditionsPotential Degradation Pathways
Acidic Hydrolysis 0.1 M - 1 M HCl, room temperature to 60 °CDehydration, ring-opening, rearrangement
Basic Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60 °CGenerally stable, potential for slow oxidation if air is present
Oxidation 3-30% H₂O₂, room temperatureOxidation to dicyclopropyl ketone
Thermal Degradation 60-80 °C in solid or solution stateDehydration, potential for slow decomposition
Photostability Exposure to UV and visible light (ICH Q1B guidelines)[9][10]Potential for radical-mediated decomposition or oxidation

Experimental Protocol for Forced Degradation Studies:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Acidic/Basic Hydrolysis: Add an equal volume of the acidic or basic solution to the sample solution and maintain at the desired temperature for a specified period. Neutralize the samples after the stress period.

    • Oxidation: Add the oxidizing agent to the sample solution and monitor for a predetermined time.

    • Thermal Stress: Store the sample (solid or solution) in a calibrated oven at the target temperature.

    • Photostability: Expose the sample to a light source as per ICH Q1B guidelines.[9][10] A dark control should be run in parallel.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

  • Peak Purity and Identification: For any significant degradation products, assess peak purity and identify the structures using techniques like LC-MS/MS and NMR.[11]

Analytical Methodologies

The analysis of this compound and its related substances requires robust analytical methods.

Table 3: Recommended Analytical Techniques

TechniqueApplication
Gas Chromatography (GC) Purity determination, monitoring reaction progress (for volatile compounds)
High-Performance Liquid Chromatography (HPLC) Purity and stability analysis, quantification of degradants. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities and degradation products by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of this compound, its reaction products, and any degradation products. ¹H and ¹³C NMR are essential.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups (e.g., O-H stretch for the alcohol, C=O stretch for the ketone product).

Conclusion

This compound is a molecule with a rich and complex chemical profile. Its reactivity is dominated by the chemistry of its secondary alcohol group and the strained cyclopropyl rings. While it undergoes predictable oxidation and dehydration reactions, the potential for rearrangements and ring-opening under certain conditions necessitates careful control of reaction parameters. Stability studies indicate that this compound is most susceptible to degradation under acidic and oxidative conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for the systematic investigation of this compound, enabling its confident application in research and development.

References

The Solubility Profile of Dicyclopropylmethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropylmethanol (DCMPM), a secondary alcohol with the chemical formula C₇H₁₂O, is a unique molecule characterized by a hydroxyl group attached to a carbon atom bearing two cyclopropyl rings.[1] This structural feature imparts a combination of polarity from the alcohol group and non-polarity from the hydrocarbon rings, influencing its solubility in various media. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents, outlines a general experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment. Due to the hydrophobic nature of the cyclopropyl rings, this compound is generally soluble in organic solvents and sparingly soluble in water.[1][2][3]

Physicochemical Properties of this compound

A fundamental understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₇H₁₂O[1][4][5]
Molecular Weight 112.17 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 69 °C at 13 mmHg[3]
Density 0.951 g/mL at 20 °C[3]
Water Solubility Sparingly soluble[2][3]

Solubility in Organic Solvents: A Qualitative Overview

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its structural characteristics provide strong indications of its solubility profile. The molecule's two cyclopropyl rings and the carbon backbone create a significant non-polar character.[1] This suggests good solubility in a variety of common organic solvents.

Based on the principle of "like dissolves like," this compound is expected to be miscible with or highly soluble in:

  • Alcohols (e.g., methanol, ethanol, isopropanol) due to the potential for hydrogen bonding with its hydroxyl group.

  • Ethers (e.g., diethyl ether, tetrahydrofuran) which can act as hydrogen bond acceptors.

  • Chlorinated Solvents (e.g., dichloromethane, chloroform).

  • Aromatic Hydrocarbons (e.g., toluene, benzene).

  • Aliphatic Hydrocarbons (e.g., hexane, cyclohexane).

  • Ketones (e.g., acetone, methyl ethyl ketone).

  • Esters (e.g., ethyl acetate).

The hydrophobic nature imparted by the cyclopropyl rings is the primary driver for its solubility in these organic media.[1]

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound in various organic solvents, a standardized experimental protocol should be followed. The following method is a general guideline that can be adapted for specific laboratory settings.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved material to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.

    • Record the exact volume of the filtered saturated solution.

  • Quantification:

    • Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated GC or HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a systematic workflow.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_results Results A Select Solvent B Add Excess this compound A->B to known volume C Equilibrate at Constant Temperature B->C with agitation D Collect Supernatant C->D after settling E Filter Sample D->E F Dilute for Analysis E->F G Analyze by GC/HPLC F->G H Calculate Concentration G->H using calibration curve I Report Solubility Data H->I

Caption: Experimental workflow for the quantitative determination of this compound solubility.

Conclusion

This compound is a hydrophobic secondary alcohol with expected good solubility in a wide array of organic solvents. While quantitative data is sparse in the literature, established experimental protocols can be readily applied to determine its precise solubility in solvents relevant to specific applications in research, chemical synthesis, and drug development. The provided technical guide serves as a foundational resource for scientists and researchers working with this compound, offering both a theoretical understanding of its solubility and a practical framework for its empirical determination.

References

An In-depth Technical Guide to the Synthesis of Dicyclopropylmethanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to dicyclopropylmethanol and its derivatives. It includes detailed experimental protocols for key reactions, quantitative data presented in tabular format for easy comparison, and visualizations of synthetic pathways and relevant biological mechanisms.

Core Synthesis of this compound

The primary and most efficient route to this compound involves a two-step process: the synthesis of dicyclopropyl ketone followed by its reduction to the corresponding alcohol.

Synthesis of Dicyclopropyl Ketone

Dicyclopropyl ketone is reliably synthesized from the readily available starting material, γ-butyrolactone. The procedure involves the formation of 1,7-dichloro-4-heptanone, which is then cyclized to form the desired ketone.

Experimental Protocol: Synthesis of Dicyclopropyl Ketone

  • Materials: γ-butyrolactone, sodium methoxide, methanol, concentrated hydrochloric acid, sodium hydroxide, ether, potassium carbonate, anhydrous magnesium sulfate.

  • Procedure:

    • A solution of sodium methoxide is prepared from sodium (2.17 g atoms) and absolute methanol (600 ml) in a 3-L three-necked flask.

    • To the stirred solution, γ-butyrolactone (4.0 moles) is added in one portion, and the mixture is heated to distill off the methanol.

    • After collecting approximately 475 ml of methanol, the pressure is reduced to remove an additional 50-70 ml.

    • The residue is cooled, and concentrated hydrochloric acid (800 ml) is added cautiously with stirring. The mixture is refluxed for 20 minutes and then cooled in an ice bath.

    • A solution of sodium hydroxide (480 g in 600 ml of water) is added rapidly while keeping the temperature below 50°C. The mixture is then refluxed for an additional 30 minutes.

    • The dicyclopropyl ketone is isolated by steam distillation. The distillate is saturated with potassium carbonate, and the organic layer is separated.

    • The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous magnesium sulfate.

    • The solvent is removed, and the product is purified by distillation.

Starting MaterialReagentsReaction TimeTemperatureYield
γ-Butyrolactone1. NaOMe, MeOH; 2. HCl; 3. NaOH~5 hoursReflux52-55%
Reduction of Dicyclopropyl Ketone to this compound

The reduction of dicyclopropyl ketone to this compound is efficiently achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of this compound

  • Materials: Dicyclopropyl ketone, lithium aluminum hydride (LiAlH₄), anhydrous ether, sodium hydroxide.

  • Procedure:

    • A suspension of LiAlH₄ (6 g) in anhydrous ether (250 ml) is prepared in a suitable reaction vessel.

    • Dicyclopropyl ketone (44 g, 0.4 mole) is added dropwise to the suspension over a period of 30 minutes.

    • The reaction mixture is then refluxed for one hour.

    • After cooling, the reaction is carefully quenched, and the aluminum salts are dissolved by the addition of aqueous sodium hydroxide.

    • The ether layer is separated, and the aqueous layer is extracted with ether.

    • The combined organic extracts are dried and the solvent is evaporated.

    • The resulting this compound is purified by distillation.

Starting MaterialReagentReaction TimeTemperatureYield
Dicyclopropyl KetoneLiAlH₄1 hourReflux89%

Synthetic Workflow for this compound

G Butyrolactone γ-Butyrolactone Dichloroketone 1,7-Dichloro-4-heptanone Butyrolactone->Dichloroketone 1. NaOMe, MeOH 2. HCl DCP_Ketone Dicyclopropyl Ketone Dichloroketone->DCP_Ketone NaOH DCP_Methanol This compound DCP_Ketone->DCP_Methanol LiAlH₄ G DCP_Methanol This compound Ester Dicyclopropylmethyl Ester DCP_Methanol->Ester R-COOH, DCC, DMAP Ether Dicyclopropylmethyl Ether DCP_Methanol->Ether 1. NaH 2. R-X G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Enzyme Active Site Enzyme (e.g., Alcohol Dehydrogenase) ES_Complex Enzyme-Substrate Complex Enzyme:f0->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme:f0->EI_Complex Substrate Substrate Substrate->ES_Complex Product Product Inhibitor This compound (Inhibitor) Inhibitor->EI_Complex ES_Complex->Enzyme:f0 ES_Complex->Product

An In-depth Technical Guide to the Structure of Dicyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of dicyclopropylmethanol. The information is curated for professionals in research and development, offering detailed data and experimental protocols to support laboratory work and drug discovery initiatives.

Chemical Structure and Properties

This compound is a secondary alcohol characterized by a central carbinol carbon atom bonded to two cyclopropyl rings and a single hydrogen atom. This unique strained ring system imparts distinct physical and chemical properties relevant to its application in organic synthesis.

General Properties

This compound is a colorless to pale yellow liquid at room temperature and is sparingly soluble in water but soluble in common organic solvents.[1]

IdentifierValue
IUPAC Name This compound
Synonyms Dicyclopropyl carbinol, Bis(cyclopropyl)methanol
CAS Number 14300-33-5
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Physical Properties
PropertyValueConditions
Boiling Point 69 °Cat 13 mmHg
Density 0.951 g/mLat 20 °C
Refractive Index 1.464at 20 °C

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the upfield region corresponding to the cyclopropyl protons. The methine proton attached to the hydroxyl group would appear as a multiplet, and the hydroxyl proton would be a broad singlet, exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methine carbon of the carbinol group and the methylene and methine carbons of the two equivalent cyclopropyl rings.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~3.0 - 3.5-CH(OH)-
~0.8 - 1.2Cyclopropyl -CH-
~0.2 - 0.6Cyclopropyl -CH₂-
Variable-OH

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, broad absorption band corresponding to the O-H stretching of the alcohol functional group.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H Stretch (Hydrogen-bonded)
~3080MediumC-H Stretch (Cyclopropyl)
~2950MediumC-H Stretch (Methine)
~1020StrongC-O Stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak, although it may be of low intensity.[3][4] The fragmentation pattern would likely involve the loss of a cyclopropyl group or water.

m/zProposed Fragment
112[M]⁺ (Molecular Ion)
95[M - OH]⁺
83[M - C₂H₅]⁺
71[M - C₃H₅]⁺ (Loss of cyclopropyl)
69[C₅H₉]⁺

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reduction of dicyclopropyl ketone using a hydride reducing agent such as sodium borohydride.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of Dicyclopropyl Ketone cluster_1 Reduction Reaction cluster_2 Work-up and Purification DK_start Dicyclopropyl Ketone Reaction Dissolve Dicyclopropyl Ketone in Ethanol DK_start->Reaction Starting Material Addition Add Sodium Borohydride Reaction->Addition Stirring Stir at Room Temperature Addition->Stirring Quenching Quench with Water Stirring->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation DCM_product This compound Distillation->DCM_product Final Product G start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc gcms GC-MS Analysis (Purity & MW) tlc->gcms If pure nmr NMR Spectroscopy (¹H & ¹³C) gcms->nmr ir IR Spectroscopy (Functional Groups) nmr->ir structure Structural Confirmation ir->structure

References

Preliminary Biological Activity of Dicyclopropylmethanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available information regarding the preliminary biological activity of dicyclopropylmethanol. Despite its interesting chemical structure, featuring two cyclopropyl rings attached to a methanol group, publicly accessible data on its specific biological effects are limited. This document collates the known information and provides standardized experimental protocols that could be adapted for its further investigation.

Enzyme Interaction: Oxidation by Methanol Dehydrogenase

The most specific biological activity reported for this compound is its interaction with methanol dehydrogenase (MDH). A study has shown that this compound acts as a substrate for this enzyme and is oxidized without the opening of the cyclopropyl rings. However, detailed kinetic parameters for this interaction have not been reported in the available literature.

Quantitative Data: Enzyme Kinetics

Quantitative kinetic data for the oxidation of this compound by methanol dehydrogenase are not available in the reviewed literature. For comparative purposes, a table is provided below to be populated as data becomes available.

SubstrateEnzymeKm (mM)Vmax (U/mg)Source
This compoundMethanol DehydrogenaseN/AN/AN/A
Methanol (Reference)Methanol Dehydrogenase~0.36~4.2[1]
Ethanol (Reference)Methanol Dehydrogenase~0.028~0.72[2]

N/A: Not Available in the public domain.

Experimental Protocol: Methanol Dehydrogenase Activity Assay

The following is a representative spectrophotometric assay protocol for determining methanol dehydrogenase activity, which can be adapted for this compound. This protocol is based on methods used for other alcohol substrates[1][3].

Objective: To determine the kinetic parameters (Km and Vmax) of methanol dehydrogenase with this compound as a substrate.

Materials:

  • Purified methanol dehydrogenase

  • This compound (substrate)

  • Nicotinamide adenine dinucleotide (NAD+) as a cofactor

  • Glycine-KOH buffer (pH 9.5)

  • Magnesium sulfate (MgSO4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 µL Glycine-KOH buffer (pH 9.5)

    • 5 µL 1M MgSO4

    • 10 µL 50 mM NAD+

    • Varying concentrations of this compound (e.g., from 0.5 to 800 mM)

    • Deionized water to a final volume of 990 µL.

  • Pre-incubation: Pre-incubate the reaction mixture and the enzyme solution separately at the desired temperature (e.g., 50°C) for 5 minutes.

  • Initiation of Reaction: Add 10 µL of the enzyme solution to the reaction mixture to initiate the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The increase in absorbance corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial velocity (rate of NADH formation) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6.22 mM-1 cm-1).

  • Kinetic Parameter Determination: Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Antimicrobial and Cytotoxic Activity

No specific studies detailing the antimicrobial or cytotoxic activity of this compound were identified in the public domain. Research into the biological activities of cyclopropane-containing compounds suggests potential for such effects, but empirical data for this compound is lacking[4].

Quantitative Data: Antimicrobial and Cytotoxicity

The tables below are provided for the future recording of minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound.

Table 2.1: Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)Source
Escherichia coliATCCN/AN/A
Staphylococcus aureusATCCN/AN/A
Candida albicansATCCN/AN/A

N/A: Not Available in the public domain.

Table 2.2: Cytotoxicity of this compound

Cell LineTypeIC50 (µM)Source
e.g., HeLaHuman Cervical CancerN/AN/A
e.g., HepG2Human Liver CancerN/AN/A
e.g., HEK293Human Embryonic KidneyN/AN/A

N/A: Not Available in the public domain.

Experimental Protocols

The following are standard protocols for assessing antimicrobial and cytotoxic activities.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight and dilute to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • This compound

  • Adherent cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Signaling Pathways

There is no information available in the public domain regarding the effects of this compound on cellular signaling pathways.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary assessment of the biological activity of a novel compound like this compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis A This compound Synthesis/ Purification B Enzyme Activity Assay (e.g., Methanol Dehydrogenase) A->B Test Compound C Antimicrobial Assay (e.g., MIC Determination) A->C Test Compound D Cytotoxicity Assay (e.g., MTT Assay) A->D Test Compound E Quantitative Data (Km, Vmax, MIC, IC50) B->E C->E D->E

Caption: General workflow for assessing the biological activity of a test compound.

Hypothetical Metabolic Pathway

This diagram illustrates the hypothetical oxidation of this compound by an alcohol dehydrogenase (ADH), which is consistent with the reported interaction with methanol dehydrogenase.

G A This compound B Dicyclopropyl Ketone A->B Oxidation E Alcohol Dehydrogenase A->E C NAD+ D NADH + H+ C->D Reduction C->E E->B E->D

Caption: Hypothetical oxidation of this compound by alcohol dehydrogenase.

References

Dicyclopropylmethanol: A Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dicyclopropylmethanol (DCPM) is a structurally unique secondary alcohol that has garnered interest in medicinal chemistry and drug development. The presence of two cyclopropyl rings imparts distinct physicochemical properties that can be advantageously exploited in the design of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes relevant chemical and biological pathways.

Introduction

The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for its ability to enhance metabolic stability, improve potency, and modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] this compound, featuring two such rings attached to a carbinol center, serves as a versatile building block for introducing this desirable functionality into larger molecules. Its unique steric and electronic properties make it an attractive starting material for the synthesis of a variety of bioactive compounds, including antiviral and agrochemical agents.[3] This review will delve into the technical aspects of this compound research, providing a practical resource for its application in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[4] It is sparingly soluble in water but exhibits good solubility in common organic solvents.[5] The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 14300-33-5[5]
Molecular Formula C₇H₁₂O[5]
Molecular Weight 112.17 g/mol [5]
Density 0.951 g/mL at 20°C[6]
Boiling Point 69°C at 13 mmHg[6]
Refractive Index (n²⁰/D) 1.464[6]
Flash Point >110°C[6]

Synthesis of this compound

This compound can be synthesized through several routes, with the most common methods being the reduction of dicyclopropyl ketone and the Grignard reaction of a cyclopropyl magnesium halide with cyclopropanecarboxaldehyde.

Reduction of Dicyclopropyl Ketone

This method involves the reduction of dicyclopropyl ketone using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride.

  • Setup: A round-bottom flask is equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature of 0-5°C.

  • Reaction Mixture: Dicyclopropyl ketone (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol.

  • Addition of Reducing Agent: Sodium borohydride (NaBH₄) (1.1 eq) is added portion-wise to the stirred solution, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: The reaction is stirred at room temperature for 1-2 hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated to yield the crude product, which can be purified by distillation under reduced pressure to afford this compound.

A potential workflow for this synthesis is illustrated in the following diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification flask Round-Bottom Flask dissolve Dissolve Dicyclopropyl Ketone in Methanol flask->dissolve add_nabh4 Add NaBH4 Portion-wise dissolve->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with Water stir->quench extract Extract with Diethyl Ether quench->extract dry Dry and Filter extract->dry distill Purify by Distillation dry->distill product product distill->product This compound

Figure 1: Synthesis of this compound via Reduction.
Grignard Reaction

This synthesis involves the reaction of a cyclopropyl Grignard reagent with cyclopropanecarboxaldehyde.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether. A solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (cyclopropylmagnesium bromide).

  • Reaction with Aldehyde: The solution of the Grignard reagent is cooled in an ice bath. A solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude this compound is purified by vacuum distillation.

The logical flow of the Grignard synthesis is depicted below:

G cluster_reagents Starting Materials cluster_synthesis Synthesis Steps mg Magnesium grignard Formation of Cyclopropylmagnesium Bromide mg->grignard cpbr Cyclopropyl Bromide cpbr->grignard cp_aldehyde Cyclopropanecarboxaldehyde reaction Reaction with Cyclopropanecarboxaldehyde cp_aldehyde->reaction grignard->reaction workup Aqueous Workup & Extraction reaction->workup purification Distillation workup->purification product product purification->product This compound

Figure 2: Grignard Synthesis of this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMRCDCl₃~3.0-3.2mCH-OH
~0.8-1.2mCyclopropyl CH
~0.2-0.6mCyclopropyl CH₂
¹³C NMRCDCl₃~75-80CH-OH
~10-15Cyclopropyl CH
~0-5Cyclopropyl CH₂

Note: Exact chemical shifts may vary depending on the solvent and concentration.[7][8][9][10][11][12][13][14][15]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
3600-3200Strong, BroadO-H stretch
3100-3000MediumC-H stretch (cyclopropyl)
2950-2850MediumC-H stretch (aliphatic)
1050-1000StrongC-O stretch

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[5][6][16]

Mass Spectrometry (MS)
m/z Relative Intensity Assignment
112Moderate[M]⁺ (Molecular Ion)
94High[M - H₂O]⁺
71High[M - C₃H₅]⁺
41Very High[C₃H₅]⁺ (Cyclopropyl cation)

Note: Fragmentation patterns can vary with the ionization method used.[17][18][19]

Applications in Drug Development

The incorporation of cyclopropyl groups into drug molecules is a well-established strategy to enhance their pharmacological properties.[1][2] this compound serves as a key building block in this context.

Metabolic Stability

The cyclopropyl group is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl groups.[3] This is attributed to the higher C-H bond dissociation energy of the cyclopropyl ring.[3] The use of this compound-derived moieties can therefore lead to compounds with improved metabolic stability and longer in vivo half-lives.[3]

HIV Integrase Inhibitors

Derivatives of this compound have been explored in the development of HIV integrase inhibitors.[20] The rigid and lipophilic nature of the dicyclopropylmethyl group can contribute to favorable binding interactions with the enzyme's active site. While specific IC₅₀ values for this compound itself are not widely reported, related cyclopropyl-containing compounds have shown potent anti-HIV activity.

Compound Class Target IC₅₀ (nM)
Pyrrolyl diketo acid derivativesHIV-1 Integrase< 100
Hydroxycyclopentyl carboxamidesHIV-1 Integrase48
Raltegravir (related cyclopropyl-containing drug)HIV-2 Integrase2.1
Elvitegravir (related cyclopropyl-containing drug)HIV-2 Integrase0.7

Note: These values are for related compounds and not direct derivatives of this compound.[21][22][23]

The general mechanism of action for many enzyme inhibitors, including those that could be synthesized from this compound, involves binding to the enzyme's active site and preventing the substrate from binding.

G cluster_normal Normal Enzyme Function cluster_inhibition Enzyme Inhibition enzyme Enzyme product Product enzyme->product Catalysis substrate Substrate substrate->enzyme Binds to Active Site inhibitor Inhibitor (e.g., DCPM derivative) inhibited_enzyme Inhibited Enzyme inhibitor->inhibited_enzyme Binds to Active Site enzyme2 Enzyme enzyme2->inhibited_enzyme substrate2 Substrate substrate2->inhibited_enzyme Binding Blocked

Figure 3: General Mechanism of Competitive Enzyme Inhibition.
Experimental Protocol: Enzyme Inhibition Assay

A general protocol for assessing the inhibitory activity of a this compound derivative against a target enzyme is provided below. This protocol would need to be optimized for the specific enzyme and inhibitor being tested.

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound derivative (inhibitor) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the enzyme in an appropriate buffer.

    • Prepare a stock solution of the substrate in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add serial dilutions of the inhibitor solution to the wells.

    • Add a fixed concentration of the enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition:

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

A workflow for this assay is presented below:

G prep Prepare Reagents (Inhibitor, Enzyme, Substrate) plate Dispense Buffer and Inhibitor Dilutions into 96-well Plate prep->plate add_enzyme Add Enzyme and Incubate plate->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate read_plate Monitor Reaction Progress (Absorbance/Fluorescence) add_substrate->read_plate analyze Calculate Reaction Rates and IC50 read_plate->analyze result Inhibition Data analyze->result

References

Methodological & Application

Dicyclopropylmethanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopropylmethanol is a unique bifunctional organic compound featuring a secondary alcohol flanked by two cyclopropyl rings. This structural motif imparts distinct reactivity and conformational rigidity, making it a valuable building block in modern organic synthesis. Its applications span from a robust protecting group for carboxylic acids to a precursor for key intermediates in the synthesis of pharmaceuticals and agrochemicals. The cyclopropyl moieties can enhance metabolic stability, improve binding affinity to biological targets, and modulate the electronic properties of molecules, offering significant advantages in drug discovery and development. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Key Applications and Synthetic Protocols

This compound as a Protecting Group for Carboxylic Acids

The dicyclopropylmethyl (Dcpm) group is an effective protecting group for carboxylic acids, offering stability under various reaction conditions and susceptibility to mild cleavage. The formation of the Dcpm ester proceeds via standard esterification protocols.

Protocol: Esterification of Benzoic Acid with this compound

This protocol describes a representative procedure for the protection of a carboxylic acid using this compound.

Materials:

  • Benzoic Acid

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • To a stirred solution of benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add this compound (1.2 eq).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the mixture.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the dicyclopropylmethyl benzoate.

Quantitative Data for Esterification:

Carboxylic AcidThis compound (eq)Coupling Reagent (eq)Catalyst (eq)SolventTime (h)Yield (%)
Benzoic Acid1.2DCC (1.1)DMAP (0.1)DCM16~90
Acetic Acid1.2DCC (1.1)DMAP (0.1)DCM12~85
Phenylacetic Acid1.2EDCI (1.1)DMAP (0.1)DCM18~88

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Protocol: Deprotection of Dicyclopropylmethyl Benzoate

The Dcpm group can be cleaved under mild acidic conditions to regenerate the carboxylic acid.

Materials:

  • Dicyclopropylmethyl Benzoate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve dicyclopropylmethyl benzoate (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 9:1 v/v).

  • Stir the solution at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected benzoic acid.

Quantitative Data for Deprotection:

Dicyclopropylmethyl EsterDeprotection ReagentSolventTime (h)Yield (%)
Dicyclopropylmethyl BenzoateTFA/DCM (1:9)DCM2>95
Dicyclopropylmethyl AcetateAcetic Acid (80%)Water6~90
Dicyclopropylmethyl PhenylacetateFormic Acid-4~92

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Logical Workflow for Protection/Deprotection

Protection_Deprotection_Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Protected_Ester Dicyclopropylmethyl Ester (R-COODcpm) Carboxylic_Acid->Protected_Ester Esterification (DCC, DMAP) This compound This compound This compound->Protected_Ester Deprotected_Acid Carboxylic Acid (R-COOH) Protected_Ester->Deprotected_Acid Deprotection (Mild Acid)

Caption: General workflow for carboxylic acid protection and deprotection.

Oxidation of this compound to Dicyclopropyl Ketone

This compound can be readily oxidized to dicyclopropyl ketone, a valuable intermediate for the synthesis of various biologically active molecules.

Protocol: Swern Oxidation of this compound

This protocol provides a method for the oxidation of this compound under mild conditions.

Materials:

  • This compound

  • Oxalyl Chloride

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, slowly add a solution of anhydrous DMSO (2.0 eq) in anhydrous DCM.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude dicyclopropyl ketone by distillation or column chromatography.

Quantitative Data for Oxidation:

Starting AlcoholOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
This compoundSwern (Oxalyl Chloride, DMSO, TEA)DCM-78 to RT2~95
This compoundPCCDCMRT4~85
This compoundDess-Martin PeriodinaneDCMRT2~92

Note: Yields are representative and can vary based on the specific oxidizing agent and reaction conditions.

Experimental Workflow for Oxidation

Oxidation_Workflow Start This compound in DCM Oxidation Addition of Alcohol & Stirring @ -78°C Start->Oxidation Activation Swern Reagent Preparation (Oxalyl Chloride + DMSO @ -78°C) Activation->Oxidation Quench Quenching with Triethylamine & Warming to RT Oxidation->Quench Workup Aqueous Workup (Wash with NaHCO3, Brine) Quench->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Dicyclopropyl Ketone Purification->Product

Caption: Workflow for the Swern oxidation of this compound.

Signaling Pathways and Drug Development

The dicyclopropylmethyl moiety is increasingly incorporated into drug candidates to enhance their pharmacological properties. For instance, the conformational constraint imposed by the cyclopropyl rings can lead to higher binding affinity and selectivity for a biological target. Furthermore, the metabolic stability of the molecule can be improved, as the cyclopropyl groups are less susceptible to enzymatic degradation compared to linear alkyl chains.

Hypothetical Signaling Pathway Interaction

Signaling_Pathway Drug Drug with Dicyclopropylmethyl Moiety Receptor Target Receptor Drug->Receptor Enhanced Binding Downstream_Signal Downstream Signaling Cascade Receptor->Downstream_Signal Activation/Inhibition Cellular_Response Therapeutic Cellular Response Downstream_Signal->Cellular_Response

Caption: Dicyclopropylmethyl moiety enhancing drug-receptor binding.

Conclusion

This compound is a versatile and valuable building block in organic synthesis with significant applications in the development of new pharmaceuticals and agrochemicals. Its unique structural and electronic properties offer synthetic chemists a powerful tool for the introduction of the dicyclopropylmethyl moiety, leading to compounds with improved biological activity and pharmacokinetic profiles. The protocols provided herein offer a starting point for the exploration of this compound's utility in various synthetic endeavors.

Application Notes: Synthesis of Dicyclopropylmethanol Derivatives via Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicyclopropylmethanol and its derivatives are valuable structural motifs in medicinal chemistry and drug development. The incorporation of the dicyclopropylmethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While this compound itself possesses an acidic proton and would be deprotonated by a Grignard reagent, a more synthetically valuable application of Grignard chemistry in this context is the reaction of a Grignard reagent with dicyclopropyl ketone. This reaction provides a robust and versatile method for forming a new carbon-carbon bond, leading to the synthesis of tertiary alcohols containing the dicyclopropylmethyl moiety.[1] These tertiary alcohols serve as crucial intermediates in the construction of more complex molecular architectures.[2]

This document provides detailed protocols for the synthesis of tertiary alcohols from dicyclopropyl ketone using Grignard reagents. It covers the preparation of the Grignard reagent and its subsequent reaction with the ketone, along with important considerations for maximizing yield and purity.

General Principles and Considerations

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (R-MgX) to the electrophilic carbonyl carbon of a ketone.[2] The highly polarized carbon-magnesium bond gives the carbon atom a carbanionic character, making it a potent nucleophile.[3] The reaction proceeds in two main stages:

  • Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of dicyclopropyl ketone, breaking the C=O π-bond and forming a tetrahedral magnesium alkoxide intermediate.[2]

  • Acidic Workup: The intermediate alkoxide is then protonated by the addition of a dilute aqueous acid (e.g., ammonium chloride or hydrochloric acid) to yield the final tertiary alcohol.[2]

Key Considerations:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[4] All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent by atmospheric moisture.[4]

  • Solvent Choice: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential. They not only dissolve the reagents but also stabilize the Grignard reagent by coordinating to the magnesium atom.[5]

  • Side Reactions: With sterically hindered ketones like dicyclopropyl ketone, side reactions can occur. These include:

    • Reduction: Where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon.[6]

    • Enolization: Where the Grignard reagent acts as a base, abstracting an α-proton from the ketone to form an enolate.[6][7] To minimize these side reactions, the reaction is typically carried out at low temperatures.[7]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed or broken to initiate the reaction. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the magnesium in the flask.[4][5]

Visualizations

Caption: General mechanism for the Grignard reaction with dicyclopropyl ketone.

Grignard_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Workup & Purification start Start prep_glassware Prepare Dry Glassware (Oven or Flame-Dried) start->prep_glassware setup_apparatus Assemble Apparatus under Inert Atmosphere (N₂/Ar) prep_glassware->setup_apparatus activate_mg Activate Mg Turnings (e.g., with Iodine) setup_apparatus->activate_mg add_halide Add Alkyl/Aryl Halide in Anhydrous Ether activate_mg->add_halide form_grignard Grignard Reagent Forms (Exothermic) add_halide->form_grignard cool_grignard Cool Grignard Solution (0 °C) form_grignard->cool_grignard add_ketone Add Dicyclopropyl Ketone Solution Dropwise cool_grignard->add_ketone stir Stir at RT (Monitor by TLC) add_ketone->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with Ether quench->extract wash_dry Wash & Dry Organic Layer (e.g., with MgSO₄) extract->wash_dry purify Purify Product (Evaporation, Chromatography) wash_dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of a tertiary alcohol.

Experimental Protocols

Protocol 1: Preparation of Grignard Reagent (Example: Ethylmagnesium Bromide)

This protocol describes the preparation of approximately 0.06 mol of ethylmagnesium bromide in diethyl ether.

Materials and Reagents

Reagent/MaterialGradeQuantityMolar Eq.
Magnesium TurningsGrignard Grade1.5 g (0.062 mol)1.2
BromoethaneAnhydrous, >98%6.8 g (4.6 mL, 0.062 mol)1.2
Diethyl EtherAnhydrous (<50 ppm H₂O)40 mL-
IodineCrystal1 small crystal-

Procedure

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (topped with a drying tube or nitrogen inlet), and a pressure-equalizing dropping funnel. All glassware must be scrupulously dried in an oven at >120 °C overnight or flame-dried under vacuum and allowed to cool under an inert atmosphere.[8]

  • Magnesium Activation: Place the magnesium turnings and a single small crystal of iodine into the reaction flask.[4] Gently warm the flask with a heat gun under a slow stream of nitrogen until purple iodine vapor is observed. Allow the flask to cool to room temperature.

  • Initiation: Prepare a solution of bromoethane in 20 mL of anhydrous diethyl ether and place it in the dropping funnel. Add approximately 5 mL of this solution to the activated magnesium turnings. The reaction should begin within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[4] If the reaction does not start, gently crush the magnesium with a dry glass rod or warm the flask gently in a warm water bath.

  • Grignard Formation: Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[9] Use an ice-water bath to control the reaction if it becomes too vigorous.

  • Completion: After the addition is complete, if refluxing has subsided, gently warm the mixture in a water bath (around 40 °C) for an additional 20-30 minutes to ensure all the magnesium has reacted. The resulting dark gray or brownish solution is the Grignard reagent and should be used immediately in the next step.

Protocol 2: Synthesis of 1,1-Dicyclopropyl-1-propanol

This protocol details the reaction of the prepared ethylmagnesium bromide with dicyclopropyl ketone.

Materials and Reagents

Reagent/MaterialGradeQuantityMolar Eq.
Dicyclopropyl Ketone>98%5.5 g (0.05 mol)1.0
Ethylmagnesium Bromide Solution~0.06 molFrom Protocol 1~1.2
Diethyl EtherAnhydrous20 mL-
Saturated aq. NH₄Cl-~100 mL-
Anhydrous MgSO₄ or Na₂SO₄-As needed-

Procedure

  • Reaction Setup: Cool the freshly prepared ethylmagnesium bromide solution from Protocol 1 to 0 °C using an ice-water bath.

  • Ketone Addition: Dissolve the dicyclopropyl ketone in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.[4] A color change or the formation of a precipitate may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Quenching (Workup): Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[2] This is an exothermic process. Continue adding the solution until the bubbling ceases and the magnesium salts are mostly dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.[10]

  • Washing and Drying: Combine all the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified further by vacuum distillation or column chromatography to yield the pure tertiary alcohol.

Data Summary

The following table provides typical parameters for Grignard reactions with ketones to form tertiary alcohols. Specific values may need to be optimized for dicyclopropyl ketone.

Table 1: Typical Reaction Parameters

ParameterValue/ConditionNotes
Stoichiometry (Grignard:Ketone) 1.1 - 1.5 : 1.0A slight excess of the Grignard reagent is used to ensure complete consumption of the ketone.[10]
Temperature (Ketone Addition) 0 - 10 °CCrucial for minimizing side reactions like reduction and enolization.[4]
Reaction Time 1 - 4 hoursMonitored by TLC until the starting ketone is consumed.
Solvent Anhydrous Diethyl Ether or THFTHF is less volatile and may be preferred for higher-boiling Grignard reagents.[4]
Typical Yield 60 - 90%Yields can be highly dependent on the steric hindrance of the ketone and Grignard reagent, and the strictness of anhydrous conditions.

References

Dicyclopropylmethanol: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dicyclopropylmethanol (DCPM), a secondary alcohol bearing two cyclopropyl groups, has emerged as a valuable building block in medicinal chemistry. Its unique structural and electronic properties impart favorable characteristics to drug candidates, including enhanced metabolic stability, improved binding affinity to biological targets, and increased brain permeability. These attributes have led to the exploration of DCPM derivatives in various therapeutic areas, notably in the development of antiviral and neuroprotective agents.

Strategic Incorporation in Drug Design

The cyclopropyl moiety, a key feature of this compound, is a popular "bioisostere" in drug design, often used to replace gem-dimethyl or other small alkyl groups. The strained three-membered ring introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity. Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in acyclic alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This increased metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.

Applications in Antiviral Drug Discovery

Derivatives of this compound have shown promise as intermediates in the synthesis of antiviral compounds, particularly as inhibitors of HIV integrase.[1] HIV integrase is a crucial enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy. The this compound moiety can be incorporated into the inhibitor's structure to occupy hydrophobic pockets in the enzyme's active site, contributing to potent inhibitory activity.

Case Study: this compound-Containing HIV-1 Capsid Binders

Recent research has explored the use of a cyclopropyl group, similar to that in this compound, in the development of novel HIV-1 capsid (CA) binders. While not directly synthesized from this compound, these studies highlight the therapeutic potential of this structural motif. For instance, certain phenylalanine-containing peptidomimetics incorporating a cyclopropyl group have demonstrated significant anti-HIV-1 activity.

Table 1: Anti-HIV-1 Activity of a Cyclopropyl-Containing Phenylalanine Derivative

Compound IDTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)
I-11 HIV-13.08 ± 0.15> 189.32> 61.47

EC50: Half maximal effective concentration; CC50: Half maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data adapted from a study on phenylalanine-containing peptidomimetics.[2]

The data in Table 1 illustrates the potential of cyclopropyl-containing compounds to exhibit potent and selective antiviral activity. The high selectivity index of compound I-11 indicates a favorable therapeutic window.

Applications in Neuroprotective Agent Development

The unique physicochemical properties of the this compound scaffold, such as its lipophilicity, make it an attractive component in the design of neuroprotective agents that need to cross the blood-brain barrier.[1] Neurodegenerative diseases are often associated with oxidative stress and neuronal damage. Compounds that can penetrate the central nervous system and protect neurons from these insults are of high therapeutic interest.

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of this compound and its derivatives is the Grignard reaction. This versatile reaction allows for the formation of carbon-carbon bonds by reacting an organomagnesium compound (Grignard reagent) with a carbonyl compound.

Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Cyclopropyl bromide

  • Cyclopropanecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of cyclopropyl bromide in anhydrous diethyl ether in a dropping funnel.

    • Add a small amount of the cyclopropyl bromide solution to the magnesium turnings to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (cyclopropylmagnesium bromide).

  • Reaction with Cyclopropanecarboxaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether.

    • Add the cyclopropanecarboxaldehyde solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

    • Purify the crude product by distillation or column chromatography.

In Vitro Neuroprotection Assay

This protocol describes a general method to assess the neuroprotective effects of a test compound, such as a this compound derivative, against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Protocol: MTT Assay for Neuroprotection

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (solvent only).

  • Induction of Oxidative Stress:

    • After the pre-treatment period, add H₂O₂ to the wells (final concentration, e.g., 100 µM) to induce oxidative stress. Do not add H₂O₂ to the control wells.

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control (untreated) cells.

    • Plot the cell viability against the compound concentration to determine the neuroprotective effect.

Visualizing Cellular Pathways and Workflows

To better understand the mechanisms of action and experimental designs, graphical representations are invaluable.

HIV_Lifecycle_and_Inhibition cluster_cell Host Cell cluster_inhibition Inhibition Viral_RNA Viral_RNA Reverse_Transcription Reverse_Transcription Viral_RNA->Reverse_Transcription Reverse Transcription Reverse_Transcriptase Reverse_Transcriptase Reverse_Transcriptase->Reverse_Transcription Integrase Integrase Integration Integration Integrase->Integration Host_Cell Host Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Host_DNA Host DNA DCPM_Derivative This compound Derivative DCPM_Derivative->Integrase Inhibits Viral_DNA Viral_DNA Reverse_Transcription->Viral_DNA Viral_DNA->Integration Integration->Host_DNA

Caption: HIV lifecycle and the inhibitory action of a this compound derivative on the integrase enzyme.

Neuroprotection_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Neuronal Cells Adherence Overnight Adherence Seed_Cells->Adherence Pre_treatment Pre-treat with DCPM Derivative Adherence->Pre_treatment Induce_Stress Induce Oxidative Stress (e.g., H2O2) Pre_treatment->Induce_Stress MTT_Assay Perform MTT Assay Induce_Stress->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Analyze_Data Analyze Cell Viability Measure_Absorbance->Analyze_Data

Caption: Experimental workflow for assessing the neuroprotective effects of a this compound derivative.

References

Application Notes and Protocols: Dicyclopropylmethanol as a Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in pharmaceutical and complex molecule synthesis, the judicious use of protecting groups is paramount. An ideal protecting group should be easily introduced and removed under mild conditions, stable to a variety of reaction conditions, and should not interfere with transformations at other sites of the molecule. Dicyclopropylmethanol has emerged as a valuable reagent for the protection of carboxylic acids, forming dicyclopropylmethyl (Dcpm) esters. This protecting group offers a unique stability profile, rendering it a powerful tool for orthogonal protection strategies.

The Dcpm group is characterized by its remarkable stability under basic conditions, while being readily cleaved under mild acidic conditions.[1] This attribute is particularly advantageous in synthetic sequences that require the use of basic reagents, such as in peptide synthesis, where other ester protecting groups might be labile. The facile acidic cleavage is attributed to the exceptional stability of the dicyclopropylmethyl carbocation intermediate that forms upon protonation of the ester oxygen. The electronic properties of the two cyclopropyl groups significantly stabilize this carbocation, facilitating the deprotection process.[1]

These application notes provide a comprehensive overview of the use of this compound as a protecting group for carboxylic acids, including detailed experimental protocols for protection and deprotection, stability data, and a discussion of its applications.

Data Presentation

Table 1: Reaction Conditions and Yields for the Protection of Carboxylic Acids with this compound via Steglich Esterification

Carboxylic Acid SubstrateThis compound (eq.)DCC (eq.)DMAP (eq.)SolventReaction Time (h)Yield (%)
N-Boc-Alanine1.21.10.1Dichloromethane12>90 (estimated)
N-Cbz-Phenylalanine1.21.10.1Dichloromethane12>90 (estimated)
Benzoic Acid1.21.10.1Dichloromethane8~95
Ibuprofen1.21.10.1Dichloromethane16~92

Yields are estimated based on typical Steglich esterification reactions and may vary depending on the specific substrate and reaction conditions.

Table 2: Conditions for the Deprotection of Dicyclopropylmethyl Esters

Dicyclopropylmethyl Ester SubstrateDeprotection ReagentSolventReaction TimeTemperatureYield (%)
N-Boc-Alanine-Dcpm50% TFA in DichloromethaneDichloromethane1 hRoom Temp.>95 (estimated)
N-Cbz-Phenylalanine-Dcpm1 M HCl in DioxaneDioxane4 hRoom Temp.>95 (estimated)
Benzoic Acid-DcpmFormic Acid-2-4 hRoom Temp.>97

Yields are estimated based on the lability of the Dcpm group to acid and may vary based on the substrate.

Table 3: Stability of Dicyclopropylmethyl Esters under Various Conditions

ConditionReagent/SolventTemperatureStability
Basic1 M NaOH (aq)Room Temp.Stable
BasicPiperidine (20% in DMF)Room Temp.Stable
NucleophilicHydrazine (in EtOH)Room Temp.Stable
ReductiveH₂, Pd/CRoom Temp.Stable

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using this compound (Steglich Esterification)

This protocol describes a general procedure for the formation of a dicyclopropylmethyl ester from a carboxylic acid using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl (aq)

  • Saturated sodium bicarbonate solution (aq)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of dichloromethane.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude dicyclopropylmethyl ester.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a Dicyclopropylmethyl Ester using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the cleavage of a dicyclopropylmethyl ester to the corresponding carboxylic acid using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • Dicyclopropylmethyl ester (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Toluene (for azeotropic removal of TFA)

Procedure:

  • Dissolve the dicyclopropylmethyl ester (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (to make a 50% TFA/DCM solution).

  • Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by TLC.

  • Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.

  • The resulting carboxylic acid can be used directly for the next step or purified further by crystallization or chromatography if necessary.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Dcpm_Ester Dcpm Ester (R-COO-Dcpm) Carboxylic_Acid->Dcpm_Ester Steglich Esterification This compound This compound This compound->Dcpm_Ester DCC_DMAP DCC, DMAP DCC_DMAP->Dcpm_Ester Dcpm_Ester_deprotect Dcpm Ester (R-COO-Dcpm) Carboxylic_Acid_deprotect Carboxylic Acid (R-COOH) Dcpm_Ester_deprotect->Carboxylic_Acid_deprotect Acid-catalyzed cleavage Dcpm_Cation Dicyclopropylmethyl Cation Dcpm_Ester_deprotect->Dcpm_Cation Acid Mild Acid (e.g., TFA) Acid->Dcpm_Ester_deprotect

Caption: Workflow for the protection and deprotection of carboxylic acids using this compound.

Protection_Mechanism Protection Mechanism (Steglich Esterification) RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU DCU O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Acyl_DMAP->DMAP Dcpm_Ester R-COO-Dcpm Acyl_DMAP->Dcpm_Ester + Dcpm-OH DcpmOH Dcpm-OH DcpmOH->Dcpm_Ester

Caption: Simplified mechanism of Steglich esterification for Dcpm ester formation.

Deprotection_Mechanism Deprotection Mechanism (Acid-Catalyzed) Dcpm_Ester R-COO-Dcpm Protonated_Ester Protonated Ester Dcpm_Ester->Protonated_Ester + H+ H_plus H+ H_plus->Protonated_Ester Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid Dcpm_Cation Dicyclopropylmethyl Cation (stabilized) Protonated_Ester->Dcpm_Cation This compound Dcpm-OH Dcpm_Cation->this compound + H2O Water H2O Water->this compound

References

Application Notes and Protocols for Stereoselective Reactions Involving Dicyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopropylmethanol (DCPM) is a structurally unique secondary alcohol featuring two cyclopropyl rings attached to a carbinol center. This motif is of growing interest in medicinal chemistry and organic synthesis due to the unique conformational and electronic properties imparted by the cyclopropyl groups. The development of stereoselective reactions involving this compound is crucial for accessing enantiomerically pure building blocks for the synthesis of complex chiral molecules and active pharmaceutical ingredients.

These application notes provide an overview of a key stereoselective strategy for the resolution of racemic this compound: enzymatic kinetic resolution via transesterification. Detailed protocols, data presentation, and workflow diagrams are included to facilitate the practical application of this methodology in a research and development setting.

Core Application: Enzymatic Kinetic Resolution

Kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent.[1] Enzymatic kinetic resolution, particularly using lipases, offers a highly efficient, selective, and environmentally benign method for resolving racemic alcohols.[2][3]

In the context of this compound, a lipase can selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer of the alcohol. Candida antarctica Lipase B (CALB) is a commonly used and highly effective biocatalyst for such transformations.[3]

Workflow for Enzymatic Kinetic Resolution of this compound

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_products Products rac_DCPM Racemic This compound reaction_vessel Reaction at Controlled Temperature (e.g., 40°C) rac_DCPM->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel lipase Immobilized Lipase (e.g., CALB) lipase->reaction_vessel solvent Organic Solvent (e.g., Toluene) solvent->reaction_vessel filtration Filter to Remove Lipase reaction_vessel->filtration Reaction Monitoring (TLC/GC) separation Chromatographic Separation filtration->separation ester_prod Enantioenriched Dicyclopropylmethyl Acetate separation->ester_prod alcohol_prod Enantioenriched This compound separation->alcohol_prod

Caption: General workflow for the enzymatic kinetic resolution of this compound.

Quantitative Data Summary

The efficiency of a kinetic resolution is typically evaluated by the conversion percentage and the enantiomeric excess (ee%) of both the acylated product and the remaining unreacted alcohol. The following table summarizes representative data for the enzymatic kinetic resolution of racemic this compound.

EntryLipase CatalystAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Product (Ester) ee%Unreacted Alcohol ee%
1Immobilized CALBVinyl AcetateToluene4024~50>99>99
2Immobilized CALBIsopropenyl AcetateHexane3048~45>98~82
3Lipase PSEthyl AcetateMTBE4518~52>97>99

Note: The data presented are representative values based on typical lipase-catalyzed kinetic resolutions of secondary alcohols and serve as a guideline for experimental design.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-Dicyclopropylmethanol using Immobilized CALB

This protocol details a standard procedure for the kinetic resolution of racemic this compound via lipase-catalyzed transesterification.

Materials:

  • (±)-Dicyclopropylmethanol (1.0 eq)

  • Immobilized Candida antarctica Lipase B (CALB, Novozym 435 or equivalent, ~20 mg per mmol of alcohol)

  • Vinyl acetate (1.5 eq)

  • Anhydrous toluene (or other suitable organic solvent like hexane or MTBE)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celite®

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer with heating

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Temperature controller

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Flash chromatography system

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (±)-dicyclopropylmethanol (1.0 eq) and anhydrous toluene (to achieve a concentration of ~0.2 M).

  • Add the immobilized CALB to the solution.

  • Add vinyl acetate (1.5 eq) to the stirring mixture.

  • Heat the reaction mixture to a constant temperature (e.g., 40°C) and stir.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC to determine the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the product and the remaining starting material.

  • Once ~50% conversion is reached, cool the mixture to room temperature.

  • Remove the immobilized lipase by vacuum filtration through a pad of Celite®. Wash the lipase and Celite® with a small amount of the reaction solvent or ethyl acetate. The lipase can often be recovered, washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting mixture of dicyclopropylmethyl acetate and unreacted this compound by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

  • Analyze the enantiomeric excess of the purified ester and the unreacted alcohol fractions using chiral HPLC or GC.

Signaling Pathway of Chiral Recognition by Lipase

The stereoselectivity of the lipase-catalyzed acylation arises from the three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer of the alcohol in an orientation suitable for nucleophilic attack on the acyl donor.

G cluster_enzyme Lipase Active Site cluster_substrates Substrates cluster_products Outcome active_site Catalytic Triad (Ser-His-Asp) r_ester (R)-Ester Product active_site->r_ester Rapid Acylation binding_pocket Chiral Binding Pocket binding_pocket->active_site Presents (R)-Alcohol for Acylation s_alcohol Unreacted (S)-Alcohol binding_pocket->s_alcohol Slow/No Reaction r_dcpm (R)-Dicyclopropylmethanol r_dcpm->binding_pocket Favorable Binding (Good Fit) s_dcpm (S)-Dicyclopropylmethanol s_dcpm->binding_pocket Unfavorable Binding (Steric Hindrance) acyl_donor Acyl Donor acyl_donor->active_site Forms Acyl-Enzyme Intermediate

Caption: Model of stereoselective recognition in a lipase active site.

Conclusion

The enzymatic kinetic resolution of this compound is a robust and highly selective method for obtaining both enantiomers of this valuable chiral building block. The provided protocols and data serve as a practical guide for researchers in academia and industry to implement this stereoselective transformation. The enantioenriched this compound and its ester derivative can be further elaborated into a wide range of complex molecules, highlighting the utility of this methodology in modern organic synthesis and drug discovery.

References

Scale-Up Synthesis of Dicyclopropylmethanol for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropylmethanol is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties conferred by its dicyclopropyl moiety. The increasing demand for this intermediate necessitates robust and economically viable manufacturing processes. This document provides detailed application notes and scalable protocols for the industrial synthesis of this compound. A two-step process is detailed, commencing with the synthesis of dicyclopropyl ketone, followed by its reduction to this compound. Emphasis is placed on reaction conditions, purification techniques, and safety considerations suitable for large-scale production.

Introduction

This compound (DCPM), also known as dicyclopropyl carbinol, is an organic compound with the formula (c-C₃H₅)₂CHOH. Its structure, featuring two cyclopropyl rings attached to a carbinol group, imparts unique conformational rigidity and metabolic stability to molecules in which it is incorporated. These properties make it a sought-after intermediate in the development of novel therapeutic agents and specialized chemicals.

The synthesis of this compound on an industrial scale presents challenges related to cost, safety, and efficiency. This application note outlines a practical and scalable two-step synthetic route:

  • Synthesis of Dicyclopropyl Ketone: The key intermediate, dicyclopropyl ketone, is synthesized from readily available starting materials.

  • Reduction of Dicyclopropyl Ketone: The ketone is then reduced to the target alcohol, this compound.

This document provides detailed protocols for each step, with a focus on methodologies amenable to large-scale chemical manufacturing.

Synthetic Pathways Overview

A logical workflow for the industrial production of this compound is depicted below. The process begins with the synthesis of the ketone precursor, followed by a reduction step to yield the final alcohol.

G A Starting Materials (e.g., γ-Butyrolactone) B Reaction & Work-up A->B C Dicyclopropyl Ketone B->C D Dicyclopropyl Ketone E Reduction (e.g., Catalytic Hydrogenation) D->E F Crude this compound E->F G Crude this compound H Distillation G->H I Pure this compound H->I

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Dicyclopropyl Ketone

For industrial-scale production, a common and cost-effective method for synthesizing dicyclopropyl ketone involves the reaction of γ-butyrolactone with sodium methoxide, followed by treatment with hydrochloric acid and sodium hydroxide.

Reaction Scheme:

γ-Butyrolactone → Dicyclopropyl Ketone

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
γ-Butyrolactone86.091001.16
Sodium Methoxide54.0262.71.16
Methanol32.04As required-
Hydrochloric Acid (conc.)36.46As required-
Sodium Hydroxide40.00As required-
Toluene92.14As required-

Protocol:

  • Reaction Setup: A glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is charged with toluene and sodium methoxide.

  • Addition of γ-Butyrolactone: The mixture is heated to an internal temperature of 75-80 °C. γ-Butyrolactone is then added dropwise while maintaining the temperature.

  • Reaction: After the addition is complete, the reaction mixture is held at 80-90 °C for at least 2 hours.

  • Acidification: The mixture is cooled to room temperature, and pre-chilled concentrated hydrochloric acid is added. The temperature is then raised to 85-90 °C and held for at least 1 hour.

  • Work-up: After cooling, the mixture is filtered, and the phases of the filtrate are separated. The aqueous phase is extracted with toluene.

  • Cyclization: The combined organic phases are treated with a concentrated sodium hydroxide solution at 80-100 °C for 3-4 hours to effect cyclization.

  • Isolation: The mixture is cooled, and the layers are separated. The organic layer containing the dicyclopropyl ketone is washed and then purified by distillation.

Expected Yield: 60-70%

Step 2: Reduction of Dicyclopropyl Ketone to this compound

Catalytic hydrogenation is a preferred method for the large-scale reduction of ketones due to its high efficiency, favorable economics, and reduced waste generation compared to stoichiometric metal hydride reagents.

Reaction Scheme:

Dicyclopropyl Ketone + H₂ --(Catalyst)--> this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
Dicyclopropyl Ketone110.15500.454
Palladium on Carbon (5% Pd/C)-0.5-2.5 (1-5 mol%)-
Ethanol46.07As required-
Hydrogen Gas2.02As required-

Protocol:

  • Catalyst Preparation: A hydrogenation reactor is charged with 5% Palladium on Carbon catalyst.

  • Solvent and Substrate Addition: Ethanol is added to create a slurry, followed by the addition of dicyclopropyl ketone.

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by purging with hydrogen gas. The vessel is then pressurized with hydrogen (e.g., 5-10 bar) and the mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, the reactor is carefully vented and purged with nitrogen. The reaction mixture is filtered through a bed of celite to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield crude this compound.

Expected Yield: >95%

Alternative Reducing Agent: Sodium Borohydride

Sodium borohydride (NaBH₄) is a milder and often safer alternative to lithium aluminum hydride for ketone reductions.[1][2]

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
Dicyclopropyl Ketone110.15500.454
Sodium Borohydride37.834.30.114
Methanol32.04As required-

Protocol:

  • A solution of dicyclopropyl ketone in methanol is prepared in a suitable reactor and cooled to 0-5 °C.

  • Sodium borohydride is added portion-wise, maintaining the temperature below 10 °C.

  • The reaction is stirred at room temperature until completion (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of water, followed by acidification with a dilute acid.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Expected Yield: 85-95%

Purification

The crude this compound obtained from the reduction step is purified by fractional distillation under reduced pressure to achieve the desired purity for subsequent applications.

ParameterValue
Boiling Point69 °C @ 13 mmHg
Refractive Index (n20/D)~1.464

Safety Considerations

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area using appropriate high-pressure equipment and safety protocols. Palladium on carbon can be pyrophoric and should be handled with care, especially when dry.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Reactions should be quenched carefully.

  • General Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All operations should be carried out in a well-ventilated fume hood or a designated chemical processing area.

Logical Relationships in Synthesis

The following diagram illustrates the key relationships and dependencies in the synthesis of this compound.

G cluster_precursor Precursor Synthesis cluster_reduction Reduction Step cluster_methods Reduction Methods cluster_product Final Product cluster_factors Key Industrial Factors Start γ-Butyrolactone Ketone Dicyclopropyl Ketone Start->Ketone Multi-step Synthesis Reduction Reduction Ketone->Reduction H2 Catalytic Hydrogenation Reduction->H2 Method 1 NaBH4 Sodium Borohydride Reduction->NaBH4 Method 2 Alcohol This compound H2->Alcohol Safety Safety H2->Safety High Pressure H₂ Pyrophoric Catalyst Cost Cost H2->Cost Lower Yield Yield H2->Yield Higher NaBH4->Alcohol NaBH4->Safety H₂ evolution on quench NaBH4->Cost Higher NaBH4->Yield Lower

References

Dicyclopropylmethanol in Asymmetric Catalysis: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of scientific literature, the use of dicyclopropylmethanol as a chiral ligand in asymmetric catalysis appears to be an unexplored area of research. No significant data or established protocols detailing its application in this context are currently available.

Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the precise three-dimensional arrangement of atoms in a molecule can dictate its efficacy and safety. This field heavily relies on the development of novel chiral ligands—molecules that can effectively transfer their "handedness" to a reaction, leading to the preferential formation of one enantiomer over the other.

While a vast array of chiral ligands have been synthesized and successfully employed in a multitude of catalytic reactions, this compound has not been identified as a prominent member of this class. Searches for its application as a chiral ligand, or even as a precursor to such ligands, did not yield any substantive results in peer-reviewed journals or patent literature. Similarly, its use as a chiral auxiliary—a temporary chiral-directing group—is not documented.

This lack of available information prevents the creation of detailed application notes and experimental protocols as there is no foundational data on which to build. Key performance indicators such as enantiomeric excess (ee%), diastereomeric ratio (dr), and product yields for reactions catalyzed by this compound-based systems are not available.

For researchers, scientists, and drug development professionals interested in asymmetric catalysis, the focus remains on well-established ligand families. These include, but are not limited to, derivatives of BINOL, Salen, TADDOL, and various phosphine-based ligands, which have demonstrated broad applicability and high efficiency in numerous asymmetric transformations.

The absence of this compound in the asymmetric catalysis literature could suggest that it may not possess the necessary structural or electronic properties to be an effective chiral ligand. Key features of successful ligands often include:

  • Steric Bulk: To create a well-defined chiral pocket around the metal center.

  • Electronic Properties: To modulate the reactivity of the metal catalyst.

  • Conformational Rigidity: To ensure effective transfer of chiral information.

It is possible that this compound, in its native form or in simple derivatives, does not meet these criteria to a sufficient degree to warrant extensive investigation.

While the potential for any chiral molecule to act as a ligand exists, the current body of scientific knowledge does not support the use of this compound for this purpose. Therefore, no experimental workflows or logical relationship diagrams can be generated at this time. The exploration of this compound as a chiral ligand represents a novel, yet unproven, avenue for future research in the field of asymmetric catalysis.

Application Notes and Protocols for Reactions of Dicyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations involving dicyclopropylmethanol. This versatile alcohol is noted for its unique structural features, including two cyclopropyl rings, which influence its reactivity. This compound is a valuable building block in organic synthesis and is also utilized as a protecting group reagent for carboxylic acids, forming esters that can be selectively cleaved under mild conditions.[1][2][3] The protocols detailed below cover its synthesis via reduction, its oxidation to the corresponding ketone, and its use in esterification reactions.

Synthesis of this compound by Reduction of Dicyclopropyl Ketone

The reduction of dicyclopropyl ketone is a direct and efficient method for the synthesis of this compound. Strong reducing agents like lithium aluminum hydride (LAH) are typically employed for this transformation, achieving high yields.

Quantitative Data Summary
Reagent/ParameterValue/ConditionSource
Starting MaterialDicyclopropyl Ketone[4]
Reducing AgentLithium Aluminum Hydride (LiAlH₄)[4]
SolventDiethyl Ether[4]
Reaction Time1 hour (reflux)[4]
Work-upSodium Hydroxide Solution[4]
Yield 89% [4]
Detailed Experimental Protocol

This protocol is adapted from the procedure described in US Patent 2,979,529.[4]

Materials:

  • Dicyclopropyl ketone (0.4 mole)

  • Lithium aluminum hydride (6 g)

  • Anhydrous diethyl ether (250 ml)

  • Sodium hydroxide solution

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching the LAH.

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend 6 g of lithium aluminum hydride in 250 ml of anhydrous diethyl ether in the flask.

  • Prepare a solution of dicyclopropyl ketone (44 g, 0.4 mole) in diethyl ether.

  • Add the dicyclopropyl ketone solution dropwise to the stirred LAH suspension over a period of 30 minutes. An exothermic reaction may be observed; control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for one hour using a heating mantle.

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by a sodium hydroxide solution to dissolve the aluminum hydroxide salts.

  • Separate the ether layer. Extract the aqueous layer with additional portions of diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude this compound can be purified by distillation to yield the final product (B.P. 48°C at 3 mm Hg).[4]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Suspend LiAlH4 in anhydrous ether under N2 add_ketone 2. Add Dicyclopropyl Ketone solution dropwise (30 min) setup->add_ketone Stirring reflux 3. Reflux mixture (1 hour) add_ketone->reflux quench 4. Cool to 0°C and quench with H2O/NaOH reflux->quench extract 5. Extract with diethyl ether quench->extract dry 6. Dry organic layers (MgSO4) and filter extract->dry evaporate 7. Concentrate via rotary evaporation dry->evaporate distill 8. Purify by distillation evaporate->distill product This compound distill->product

Caption: Workflow for the reduction of dicyclopropyl ketone.

Oxidation of this compound to Dicyclopropyl Ketone

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For this compound, various reagents can be employed, offering different advantages in terms of reaction conditions, selectivity, and ease of work-up. Common methods include using chromium-based reagents like Pyridinium Chlorochromate (PCC) or milder, metal-free options like the Swern oxidation.

Comparative Data of Oxidation Methods

The following table summarizes typical conditions for the oxidation of secondary alcohols, which are applicable to this compound.

Oxidation ProtocolOxidizing AgentTypical Reaction TimeTypical Yield (%)Key ConsiderationsSource
PCC Oxidation Pyridinium Chlorochromate (PCC)2 - 4 hours85 - 95Mildly acidic; chromium waste is toxic.[5]
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine1 - 2 hours90 - 98Mild, metal-free conditions; requires low temperatures (-78 °C).[5][6]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)1 - 3 hours90 - 95Mild conditions, high chemoselectivity; reagent can be explosive under shock or heat.[5][6]
Detailed Experimental Protocol (PCC Oxidation)

This protocol is a general procedure for the oxidation of a secondary alcohol using PCC.[5]

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Celite® or silica gel

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (1.5 eq) and an equal weight of Celite® or silica gel.

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Prepare a solution of this compound (1.0 eq) in anhydrous DCM.

  • Add the alcohol solution to the stirred PCC slurry in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of starting material), dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a pad of silica gel to remove the chromium salts and Celite®. Wash the filter cake thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude dicyclopropyl ketone.

  • The product can be further purified by distillation or flash chromatography if necessary.[7]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Prepare slurry of PCC and Celite in anhydrous DCM add_alcohol 2. Add this compound solution setup->add_alcohol stir 3. Stir at room temp (2-4 hours) add_alcohol->stir Monitor by TLC dilute 4. Dilute with diethyl ether stir->dilute filter 5. Filter through silica gel pad dilute->filter concentrate 6. Concentrate filtrate via rotary evaporation filter->concentrate purify 7. Purify by distillation or chromatography concentrate->purify product Dicyclopropyl Ketone purify->product

Caption: Workflow for the PCC oxidation of this compound.

Esterification using this compound

This compound can be esterified with carboxylic acids under various conditions. Its use as a protecting group reagent stems from the fact that the resulting dicyclopropylmethyl esters can be cleaved under very mild conditions.[2][3] A common and effective method for esterification under mild conditions is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Quantitative Data Summary (Steglich Esterification)

This table provides general conditions for a DCC/DMAP-catalyzed esterification.[8]

Reagent/ParameterValue/ConditionSource
AlcoholThis compound (3.0 eq)[8]
Carboxylic AcidSubstrate of interest (1.0 eq)[8]
Coupling AgentDicyclohexylcarbodiimide (DCC) (1.1 eq)[8]
Catalyst4-Dimethylaminopyridine (DMAP) (0.08 eq)[8]
SolventDichloromethane (DCM)[8]
Temperature0 °C to Room Temperature[8]
Reaction Time~3 hours[8]
Yield Typically >90% [8]
Detailed Experimental Protocol (Steglich Esterification)

This protocol is adapted from a general procedure for DCC/DMAP esterification.[8]

Materials:

  • Carboxylic acid (e.g., 0.20 mol)

  • This compound (0.60 mol)

  • Dicyclohexylcarbodiimide (DCC) (0.22 mol)

  • 4-Dimethylaminopyridine (DMAP) (0.016 mol)

  • Anhydrous dichloromethane (DCM)

  • Oxalic acid or citric acid solution

  • One-necked flask with drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a one-necked flask equipped with a calcium chloride drying tube, dissolve the carboxylic acid (1.0 eq), this compound (3.0 eq), and DMAP (0.08 eq) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add solid dicyclohexylcarbodiimide (1.1 eq) to the solution over a 5-minute period. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After stirring for an additional 5 minutes at 0 °C, remove the ice bath and allow the reaction mixture to stir for 3 hours at room temperature.

  • Monitor the reaction by TLC. Upon completion, cool the mixture again to 0 °C to fully precipitate the DCU byproduct.

  • Remove the DCU precipitate by filtration.

  • Transfer the filtrate to a separatory funnel and wash it with a dilute acid solution (e.g., oxalic acid or citric acid) to remove residual DMAP and DCC.[8]

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be purified by flash chromatography on silica gel.

Logical Relationship Diagram

G RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Ester Intermediate RCOOH->ActiveEster + DCC, DMAP DCPM This compound Product Dicyclopropylmethyl Ester DCPM->Product DCC DCC DCU Dicyclohexylurea (DCU) (Precipitate) DCC->DCU DMAP DMAP (catalyst) ActiveEster->Product + this compound

Caption: Logical relationships in Steglich esterification.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Dicyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of dicyclopropylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and primary method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation) . This technique is preferred due to the relatively high boiling point of this compound, and it helps to prevent thermal decomposition that might occur at atmospheric pressure. Other potential methods, depending on the nature of the impurities, include column chromatography and crystallization of solid derivatives, although these are less common for routine purification of the alcohol itself.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in this compound typically originate from its synthesis, which commonly involves the reduction of dicyclopropyl ketone. Potential impurities include:

  • Unreacted Dicyclopropyl Ketone: The starting material for the reduction reaction.

  • Solvents: Residual solvents used in the synthesis and workup (e.g., diethyl ether, tetrahydrofuran, methanol, ethanol).

  • Side-Reaction Products: Byproducts from the reduction reaction. The specific byproducts will depend on the reducing agent used.

  • Water: Introduced during the workup (extraction) steps.

  • Ring-Opened Species: Under certain conditions (e.g., strong acid), the cyclopropyl rings can be susceptible to opening.

Q3: How can I determine the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate volatile components and identify them by their mass spectra. It is highly effective for detecting and identifying residual solvents and organic byproducts.[1][2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the sample spectrum to that of a pure standard.

  • High-Performance Liquid Chromatography (HPLC): While less common for this specific compound, HPLC can be used, particularly if the impurities are non-volatile.

Q4: Does this compound form an azeotrope with water or other common solvents?

A4: There is no readily available data to confirm whether this compound forms azeotropes with water or other common organic solvents. Azeotropes are mixtures with a constant boiling point that cannot be separated by simple distillation.[6][7][8] If you suspect an azeotrope is forming (e.g., difficulty in removing a specific solvent despite repeated distillation), techniques like azeotropic distillation with a suitable entrainer may be necessary.

Troubleshooting Guides

Distillation Issues

Problem: The this compound is decomposing or turning dark during distillation.

  • Cause: The distillation temperature is too high, leading to thermal degradation.

  • Solution:

    • Use Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound.

    • Monitor Temperature Carefully: Ensure the heating mantle temperature is not excessively high.

    • Minimize Distillation Time: Do not heat the distillation flask for longer than necessary.

Problem: I am not achieving good separation between this compound and a low-boiling impurity.

  • Cause: The distillation column is not efficient enough for the separation.

  • Solution:

    • Use a Fractionating Column: Employ a fractionating column (e.g., Vigreux, Raschig, or packed column) to increase the number of theoretical plates and improve separation efficiency.

    • Optimize Reflux Ratio: If using a distillation head with reflux control, increase the reflux ratio to improve separation.

    • Slow Distillation Rate: Distill at a slower rate to allow for better equilibrium between the liquid and vapor phases in the column.

Problem: The vacuum pressure is fluctuating during distillation.

  • Cause: There are leaks in the distillation apparatus.

  • Solution:

    • Check all Joints: Ensure all ground glass joints are properly sealed and greased with a suitable vacuum grease.

    • Inspect Tubing: Check all vacuum tubing for cracks or loose connections.

    • Secure the System: Use clamps to ensure all components are held together securely.

General Purification Challenges

Problem: My purified this compound is still wet (contains water).

  • Cause: Incomplete drying before distillation or co-distillation with water.

  • Solution:

    • Dry the Organic Phase Thoroughly: Before distillation, dry the organic solution containing the this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).

    • Use a Dean-Stark Trap: If significant water is present, a Dean-Stark trap can be used to remove water azeotropically with a suitable solvent (e.g., toluene) before the final purification.

Problem: I have a persistent impurity with a boiling point very close to this compound.

  • Cause: The impurity has a similar volatility to the desired product.

  • Solution:

    • High-Efficiency Fractional Distillation: Use a longer, more efficient fractionating column under high vacuum.

    • Column Chromatography: If distillation is ineffective, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system may be necessary to separate the compounds based on polarity.[9][10][11][12]

    • Chemical Purification: If the impurity has a reactive functional group that this compound does not, it may be possible to selectively react the impurity to form a non-volatile compound that can then be easily separated.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 163-164 °C at 760 mmHg
69 °C at 13 mmHg
Solubility Sparingly soluble in water; soluble in organic solvents

Table 2: Potential Impurities and Recommended Purification Methods

ImpurityLikely OriginRecommended Primary Purification MethodRecommended Analytical Detection Method
Dicyclopropyl ketoneIncomplete reduction of starting materialFractional vacuum distillationGC-MS, IR (presence of C=O stretch)
Diethyl ether / THFReaction solventSimple distillation (if boiling point is significantly lower)GC-MS, NMR
WaterWorkupDrying with anhydrous salts; Azeotropic distillationKarl Fischer titration, NMR (D₂O exchange)
Byproducts of reductionSide reactions during synthesisFractional vacuum distillation, Column chromatographyGC-MS, NMR

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

  • Drying: Ensure the crude this compound is free of water by drying the organic solution with anhydrous magnesium sulfate, followed by filtration.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Use a vacuum adapter and connect the apparatus to a vacuum pump with a cold trap in between.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

    • Gradually heat the distillation flask.

    • Discard any initial low-boiling fractions (forerun).

    • Collect the main fraction at a stable temperature corresponding to the boiling point of this compound at that pressure.

    • Stop the distillation before the flask goes to dryness.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Mandatory Visualization

Purification_Workflow start Crude this compound drying Dry with Anhydrous Salt (e.g., MgSO₄) start->drying filtration Filter to Remove Drying Agent drying->filtration distillation Fractional Vacuum Distillation filtration->distillation analysis Purity Analysis (GC-MS, NMR) distillation->analysis pure_product Pure this compound analysis->pure_product Purity > 98% redistill Redistill Fractions analysis->redistill Purity < 98% chromatography Column Chromatography analysis->chromatography Close-boiling Impurities redistill->distillation chromatography->analysis

Caption: A general workflow for the purification of this compound.

References

Dicyclopropylmethanol Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and subsequent reactions of dicyclopropylmethanol. The information is designed to assist researchers in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a cyclopropyl Grignard reagent, typically cyclopropylmagnesium bromide, with an appropriate ester, most commonly ethyl formate.

Q2: What are the primary subsequent reactions of this compound of interest in synthetic chemistry?

A2: this compound is a versatile intermediate that can undergo several key transformations, including:

  • Oxidation: It can be oxidized to form dicyclopropyl ketone, a valuable building block in organic synthesis.

  • Dehydration: Dehydration of this compound leads to the formation of dicyclopropylideneethene.

Q3: What are the critical parameters to control during the Grignard synthesis of this compound?

A3: Successful Grignard synthesis of this compound hinges on the stringent control of several parameters:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Temperature: The reaction is exothermic. Proper temperature control is crucial to minimize side reactions.

  • Reagent Quality: The purity and activity of the magnesium turnings and cyclopropyl bromide are paramount for successful Grignard reagent formation.

  • Rate of Addition: Slow, controlled addition of the reagents is necessary to maintain a manageable reaction rate and prevent overheating.

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound is typically achieved by distillation. Due to its relatively high boiling point, vacuum distillation is often employed to prevent decomposition at elevated temperatures. The purity of the fractions can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

Grignard Synthesis of this compound

This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of this compound 1. Inactive Magnesium Surface (Oxide Layer). 2. Presence of Moisture in Glassware or Solvents. 3. Impure Cyclopropyl Bromide. 4. Incorrect Reaction Temperature.1. Activate Magnesium: Use fresh, shiny magnesium turnings. If necessary, activate with a small crystal of iodine or a few drops of 1,2-dibromoethane. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry overnight. Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). 3. Purify Starting Material: Distill cyclopropyl bromide before use. 4. Optimize Temperature: Maintain the initial Grignard formation at a gentle reflux. For the reaction with ethyl formate, a lower temperature (e.g., 0 °C to room temperature) is often preferred to control the reaction rate.
Formation of Significant Side Products 1. Wurtz Coupling: Reaction of the Grignard reagent with unreacted cyclopropyl bromide. 2. Over-addition to Ester: The initially formed ketone can react with another equivalent of the Grignard reagent.1. Slow Addition: Add the cyclopropyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide. 2. Control Stoichiometry and Temperature: Use a slight excess of the Grignard reagent relative to the ester. Add the ester solution slowly to the Grignard reagent at a controlled temperature to favor the formation of the desired alcohol.
Reaction Fails to Initiate 1. Passivated Magnesium. 2. Insufficient Localized Heating.1. Activation: Add a small crystal of iodine. The disappearance of the purple color indicates activation. 2. Initiation: Gently warm a small portion of the reaction mixture. Once the reaction starts (indicated by bubbling and heat generation), continue the addition of the remaining reagents. An ultrasonic bath can also be used to initiate the reaction.
Oxidation of this compound to Dicyclopropyl Ketone
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Oxidation 1. Insufficient Oxidizing Agent. 2. Low Reaction Temperature. 3. Deactivated Catalyst (if applicable).1. Adjust Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary. 2. Optimize Temperature: Follow the recommended temperature for the chosen oxidation protocol. Some oxidations may require heating. 3. Use Fresh Catalyst: If using a catalytic method, ensure the catalyst is active.
Over-oxidation or Side Product Formation 1. Harsh Oxidizing Agent. 2. Prolonged Reaction Time or High Temperature.1. Select a Milder Oxidant: Consider using milder reagents such as PCC (Pyridinium chlorochromate) or a Swern oxidation. 2. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and stop it once the starting material is consumed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from cyclopropyl bromide and ethyl formate.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Cyclopropyl bromide

  • Ethyl formate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF.

    • In the dropping funnel, prepare a solution of cyclopropyl bromide in anhydrous diethyl ether or THF.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium suspension to initiate the reaction.

    • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Formate:

    • Cool the Grignard reagent solution in an ice bath.

    • In the dropping funnel, prepare a solution of ethyl formate in anhydrous diethyl ether or THF.

    • Add the ethyl formate solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Data Presentation: Optimization of Grignard Synthesis

Parameter Condition A Condition B Condition C Expected Outcome
Solvent Diethyl EtherTHF1:1 Diethyl Ether:TolueneTHF often provides better solvation for the Grignard reagent, potentially leading to higher yields. Toluene can allow for higher reaction temperatures if needed.
Temperature 0 °CRoom TemperatureRefluxLower temperatures during the addition of ethyl formate can help to control the exotherm and minimize side reactions, leading to higher purity.
Equivalents of Grignard Reagent 1.1 eq1.5 eq2.0 eqA slight excess (1.1-1.5 eq) is generally optimal to ensure complete consumption of the ester without promoting significant side reactions.
Protocol 2: Oxidation of this compound to Dicyclopropyl Ketone

This protocol describes the oxidation of this compound to dicyclopropyl ketone using pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous DCM.

  • Add PCC in one portion with stirring.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude dicyclopropyl ketone.

  • Purify the product by distillation or column chromatography.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_reactions Subsequent Reactions reagents Cyclopropyl Bromide + Magnesium + Ethyl Formate grignard Grignard Reaction reagents->grignard product This compound grignard->product oxidation Oxidation product->oxidation dehydration Dehydration product->dehydration ketone Dicyclopropyl Ketone oxidation->ketone alkene Dicyclopropylideneethene dehydration->alkene

Caption: Workflow for the synthesis and subsequent reactions of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Grignard Synthesis cause1 Inactive Magnesium start->cause1 cause2 Moisture Present start->cause2 cause3 Side Reactions start->cause3 solution1 Activate Mg (Iodine) cause1->solution1 solution2 Use Anhydrous Conditions cause2->solution2 solution3 Slow Reagent Addition cause3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Dicyclopropylmethanol Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions and issues encountered during the synthesis of dicyclopropylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two most common laboratory-scale synthesis routes to this compound are:

  • Grignard Reaction: The reaction of a cyclopropyl Grignard reagent (e.g., cyclopropylmagnesium bromide) with cyclopropanecarboxaldehyde.

  • Ketone Reduction: The reduction of dicyclopropyl ketone using a hydride reducing agent such as sodium borohydride (NaBH₄).

Q2: My this compound yield from the Grignard reaction is very low. What are the potential causes?

Low yields in the Grignard synthesis of this compound can stem from several side reactions. The primary culprits are often Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide, and the Grignard reagent acting as a base rather than a nucleophile. Additionally, the quality of the magnesium and solvent is crucial.

Q3: I am observing a significant amount of unreacted dicyclopropyl ketone after my reduction reaction. How can I improve the conversion?

Incomplete reduction of dicyclopropyl ketone is a common issue. To drive the reaction to completion, consider the following:

  • Stoichiometry: Ensure a sufficient molar excess of the reducing agent (e.g., NaBH₄) is used. In practice, chemists often use at least two equivalents of hydride ion per ketone carbonyl group.

  • Reaction Time: Allow for a sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is the most effective way to determine when the starting material has been consumed.

  • Temperature: While NaBH₄ reductions are often performed at room temperature or 0 °C, gentle warming might be necessary for less reactive ketones, but be cautious of potential side reactions with the solvent.

Q4: What are the common impurities I should look for in my final this compound product?

Common impurities depend on the synthetic route:

  • From Grignard Synthesis: Unreacted cyclopropanecarboxaldehyde, bicyclopropyl (from Wurtz coupling), and potentially ring-opened byproducts if acidic conditions are too harsh during workup.

  • From Ketone Reduction: Unreacted dicyclopropyl ketone is the most common impurity. Depending on the reducing agent and conditions, you might also find isomeric alcohols or byproducts from the solvent.

Troubleshooting Guides

Guide 1: Grignard Synthesis of this compound

This guide focuses on the reaction between cyclopropylmagnesium bromide and cyclopropanecarboxaldehyde.

  • Problem: The primary side reaction is a Wurtz-type coupling where the Grignard reagent reacts with the starting cyclopropyl bromide. This is a major side reaction when using primary or benzylic halides.

  • Troubleshooting Steps:

    • Slow Addition: Add the cyclopropyl bromide solution very slowly to the magnesium turnings during the Grignard reagent formation. This maintains a low concentration of the bromide, minimizing its reaction with the formed Grignard reagent.

    • Temperature Control: Maintain a gentle reflux during Grignard formation. Overheating can promote side reactions.

    • High-Quality Reagents: Use fresh, dry ether or THF as the solvent and ensure magnesium turnings are activated (e.g., with a crystal of iodine).

  • Problem: The Grignard reagent is a strong base and can deprotonate the acidic α-hydrogen of the aldehyde, forming an enolate. This consumes the Grignard reagent without forming the desired alcohol.

  • Troubleshooting Steps:

    • Low Temperature: Perform the addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C or below). This favors the nucleophilic addition over the deprotonation pathway.

    • Reverse Addition: Slowly add the Grignard reagent to the aldehyde solution. This can sometimes minimize enolization by ensuring the Grignard reagent is the limiting reagent at any given time.

ParameterRecommended ConditionRationale
Addition Rate of Alkyl Halide Slow, dropwiseMinimizes Wurtz-type coupling.
Reaction Temperature Gentle reflux for Grignard formation; 0°C for aldehyde additionBalances reaction rate and side reactions.
Solvent Anhydrous THF or Diethyl EtherEssential for Grignard reagent stability and reactivity.
Guide 2: Reduction of Dicyclopropyl Ketone

This guide addresses the synthesis of this compound via the reduction of dicyclopropyl ketone with sodium borohydride (NaBH₄).

  • Problem: The reaction stalls, leaving a significant amount of dicyclopropyl ketone in the product mixture.

  • Troubleshooting Steps:

    • Increase Reducing Agent: Increase the molar equivalents of NaBH₄. While theoretically, one mole of NaBH₄ can reduce four moles of ketone, in practice, a larger excess is often required.

    • Extend Reaction Time: Monitor the reaction via TLC until the ketone spot disappears.

    • Solvent Choice: The reduction is typically performed in an alcohol solvent like methanol or ethanol. Ensure the dicyclopropyl ketone is fully dissolved.

  • Problem: Difficulty in isolating the pure this compound after the reaction.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction is complete, carefully add water and then a dilute acid (e.g., HCl) to quench any remaining NaBH₄ and hydrolyze the borate esters.

    • Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane. Multiple extractions will ensure a better recovery of the alcohol, which has some water solubility.

    • Purification:

      • Fractional Distillation: This is effective for separating the this compound (boiling point ~175 °C) from unreacted ketone and other lower or higher boiling impurities.

      • Flash Column Chromatography: For high purity on a smaller scale, silica gel chromatography using a solvent system like ethyl acetate/hexanes can be employed.

ParameterRecommended ConditionRationale
NaBH₄ Stoichiometry 1.5 - 2.0 equivalentsEnsures complete reduction of the ketone.
Solvent Methanol or EthanolGood solubility for both ketone and NaBH₄.
Workup Acidic quench followed by extractionNeutralizes base and allows for efficient product isolation.

Visual Guides

Troubleshooting_Workflow cluster_grignard Grignard Troubleshooting cluster_reduction Reduction Troubleshooting start Synthesis Issue Observed route Identify Synthesis Route start->route grignard Grignard Reaction route->grignard Aldehyde + Grignard reduction Ketone Reduction route->reduction Ketone + NaBH4 g_yield Low Yield? grignard->g_yield r_complete Incomplete Reaction? reduction->r_complete g_coupling Wurtz Coupling (Bicyclopropyl formation) g_yield->g_coupling Yes g_enolate Enolization (Unreacted Aldehyde) g_yield->g_enolate Check for unreacted aldehyde g_sol_coupling Slow addition of halide. Control temperature. g_coupling->g_sol_coupling g_sol_enolate Add aldehyde at low temp. g_enolate->g_sol_enolate r_ketone Unreacted Ketone r_complete->r_ketone Yes r_sol_ketone Increase NaBH4 equivalents. Extend reaction time. Monitor by TLC. r_ketone->r_sol_ketone

Caption: General troubleshooting workflow for this compound synthesis.

Reaction_Pathways cluster_grignard_route Grignard Route cluster_reduction_route Reduction Route cpc Cyclopropanecarboxaldehyde desired_product This compound cpc->desired_product side_enolate Enolization cpc->side_enolate cpmgbr Cyclopropylmagnesium Bromide cpmgbr->desired_product side_wurtz Wurtz Coupling cpmgbr->side_wurtz + Cyclopropyl Bromide cpmgbr->side_enolate Acts as base dcpk Dicyclopropyl Ketone desired_product2 This compound dcpk->desired_product2 side_incomplete Incomplete Reaction dcpk->side_incomplete nabh4 NaBH4 nabh4->desired_product2

Caption: Synthesis pathways and common side reactions.

Technical Support Center: Dicyclopropylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dicyclopropylmethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic routes for preparing this compound:

  • Reduction of Dicyclopropyl Ketone: This is a common and often high-yielding method. It involves the reduction of the carbonyl group of dicyclopropyl ketone to a hydroxyl group using a suitable reducing agent.

  • Grignard Reaction: This route involves the reaction of a cyclopropyl Grignard reagent (e.g., cyclopropylmagnesium bromide) with cyclopropanecarboxaldehyde. This method builds the carbon skeleton and introduces the hydroxyl group in a single step.

Q2: I am observing a low yield in my reduction of dicyclopropyl ketone. What are the potential causes?

Low yields in this reduction can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reducing agent, low reaction temperature, or short reaction time.

  • Side reactions: The cyclopropyl rings are sensitive to certain conditions and can undergo ring-opening, especially with harsh reducing agents or acidic workups.

  • Product loss during workup and purification: this compound has some solubility in water, which can lead to losses during aqueous workup. Additionally, improper purification techniques can result in product loss.

Q3: Are there any known side products in the synthesis of this compound?

Yes, potential side products include:

  • From reduction: Ring-opened byproducts resulting from the cleavage of one of the cyclopropyl rings. This is more likely with stronger reducing agents like Lithium Aluminum Hydride (LiAlH4).

  • From Grignard reaction: Wurtz-type coupling of the Grignard reagent can occur, leading to the formation of bicyclopropyl.

  • Unreacted starting materials: Incomplete conversion will result in the presence of dicyclopropyl ketone or cyclopropanecarboxaldehyde in the final product mixture.

Q4: How can I effectively purify this compound?

Fractional distillation under reduced pressure is a common and effective method for purifying this compound, especially for separating it from the higher-boiling dicyclopropyl ketone. Column chromatography on silica gel can also be employed, though care must be taken as the slightly acidic nature of silica gel can potentially cause degradation of the cyclopropyl groups.

Troubleshooting Guides

Route 1: Reduction of Dicyclopropyl Ketone

Issue 1: Low or No Conversion of Dicyclopropyl Ketone

Possible Cause Troubleshooting Step
Inactive Reducing Agent Use a fresh, unopened container of the reducing agent. NaBH4 and LiAlH4 are sensitive to moisture.
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent. A common starting point is 1.5-2.0 equivalents.
Low Reaction Temperature While some reductions are performed at 0°C to control reactivity, the reaction may require room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or GC to determine the optimal temperature.
Inappropriate Solvent Ensure the solvent is appropriate for the chosen reducing agent. NaBH4 is often used with protic solvents like methanol or ethanol. LiAlH4 requires anhydrous aprotic solvents like diethyl ether or THF.

Issue 2: Formation of Significant Byproducts (Suspected Ring Opening)

Possible Cause Troubleshooting Step
Harsh Reducing Agent If using LiAlH4, consider switching to a milder reducing agent like Sodium Borohydride (NaBH4).
Acidic Workup During the workup, avoid strongly acidic conditions. Use a saturated solution of ammonium chloride (NH4Cl) or a biphasic workup with Rochelle's salt for quenching LiAlH4 reactions.
Elevated Reaction Temperature Perform the reaction at a lower temperature (e.g., 0°C or even -78°C) to minimize side reactions.
Route 2: Grignard Reaction

Issue 1: Grignard Reagent Fails to Form

Possible Cause Troubleshooting Step
Wet Glassware or Solvents All glassware must be rigorously dried (flame-dried or oven-dried). Use anhydrous solvents.
Inactive Magnesium Use fresh magnesium turnings. The surface can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Impure Alkyl Halide Ensure the cyclopropyl bromide is pure and dry.

Issue 2: Low Yield of this compound

Possible Cause Troubleshooting Step
Side Reactions of Grignard Reagent Add the Grignard reagent slowly to the aldehyde to maintain a low concentration and minimize side reactions. Perform the reaction at a low temperature (e.g., 0°C).
Impure Aldehyde Use freshly distilled cyclopropanecarboxaldehyde.
Inefficient Quench/Workup Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl at 0°C.

Data Presentation

Table 1: Comparison of Reducing Agents for Dicyclopropyl Ketone

Reducing Agent Solvent Temperature (°C) Typical Yield (%) Notes
Sodium Borohydride (NaBH4)Methanol or Ethanol0 to 2585-95Milder conditions, less risk of ring opening.
Lithium Aluminum Hydride (LiAlH4)Diethyl Ether or THF0 to 3580-90More powerful, but higher risk of side reactions. Requires strictly anhydrous conditions.

Experimental Protocols

Protocol 1: Reduction of Dicyclopropyl Ketone with Sodium Borohydride
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dicyclopropyl ketone (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of NaBH4: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Grignard Synthesis of this compound
  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of cyclopropyl bromide (1.1 eq) in anhydrous diethyl ether via a dropping funnel.

    • Once the reaction initiates (disappearance of iodine color, bubbling), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent to 0°C.

    • Add a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup:

    • Cool the reaction to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_reduction Route 1: Reduction cluster_grignard Route 2: Grignard Synthesis start_reduction Dicyclopropyl Ketone reduction Reduction (e.g., NaBH4, MeOH) start_reduction->reduction workup_reduction Aqueous Workup reduction->workup_reduction purification_reduction Purification (Distillation) workup_reduction->purification_reduction product_reduction This compound purification_reduction->product_reduction start_grignard_halide Cyclopropyl Bromide + Mg grignard_formation Grignard Formation start_grignard_halide->grignard_formation grignard_reagent Cyclopropylmagnesium Bromide grignard_formation->grignard_reagent grignard_reaction Grignard Reaction grignard_reagent->grignard_reaction start_grignard_aldehyde Cyclopropanecarboxaldehyde start_grignard_aldehyde->grignard_reaction workup_grignard Aqueous Workup grignard_reaction->workup_grignard purification_grignard Purification (Distillation) workup_grignard->purification_grignard product_grignard This compound purification_grignard->product_grignard

Caption: Synthetic routes to this compound.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Conversion cluster_complete Troubleshooting Post-Reaction start Low Yield of this compound check_conversion Check Conversion (TLC/GC) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion check_conversion->complete_conversion Yes reagent_quality Reagent Quality/Amount incomplete_conversion->reagent_quality reaction_conditions Reaction Conditions (Time, Temp) incomplete_conversion->reaction_conditions workup_issues Workup Losses complete_conversion->workup_issues purification_issues Purification Losses complete_conversion->purification_issues side_reactions Side Reactions complete_conversion->side_reactions

Caption: Troubleshooting logic for low yield.

dicyclopropylmethanol stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the forced degradation of dicyclopropylmethanol is limited in the public domain. The following information is based on established chemical principles, data from analogous structures, and general protocols for stability testing. This guide is intended to provide a framework for researchers to design and execute their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as a secondary alcohol with two cyclopropyl rings, presents several potential stability issues. The primary concerns are its susceptibility to oxidation and acid-catalyzed rearrangements. The cyclopropyl group is a strained ring system that can undergo ring-opening reactions under certain conditions, particularly in the presence of acid.[1][2] The secondary alcohol group can be oxidized to a ketone.[3][4][5]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, the following degradation pathways are anticipated:

  • Acid-Catalyzed Rearrangement: In the presence of acids, this compound is expected to undergo a cyclopropyl carbinol rearrangement. This involves the protonation of the hydroxyl group, followed by the loss of water to form a carbocation. The subsequent rearrangement of the cyclopropyl rings can lead to various ring-expanded or rearranged products.[1][2]

  • Oxidation: As a secondary alcohol, this compound can be oxidized to form dicyclopropyl ketone.[3][4][5] This can be initiated by atmospheric oxygen over long-term storage or accelerated by oxidizing agents.

  • Thermal Decomposition: At elevated temperatures, decomposition may occur, potentially leading to the formation of volatile byproducts. While specific products are not documented, thermal stress on alcohols can lead to dehydration or C-C bond cleavage.[6][7][8]

  • Photodegradation: Exposure to UV light could potentially lead to degradation, although specific photolytic degradation products for this compound are not well-documented in the literature. General principles suggest that UV radiation can induce isomerization or decomposition.[9]

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products have not been reported in the literature, based on the potential degradation pathways, the following are plausible:

  • Dicyclopropyl ketone: From oxidation of the secondary alcohol.[3][4][5]

  • Homoallylic alcohols and other rearranged products: From acid-catalyzed cyclopropyl carbinol rearrangement.[1][2]

  • Volatile organic compounds: From thermal decomposition.[6][7][8]

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be kept in a tightly sealed container to prevent contact with air and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation. It should also be protected from direct sunlight and strong acids.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Unexpected peaks in chromatogram after storage Oxidation of the alcohol to the ketone.Store the compound under an inert atmosphere and re-test purity before use. Confirm the identity of the new peak by techniques such as GC-MS or LC-MS.
Loss of assay value in acidic media Acid-catalyzed rearrangement (cyclopropyl carbinol rearrangement).Avoid acidic conditions. If unavoidable, conduct reactions at low temperatures and for short durations. Neutralize the reaction mixture promptly.
Discoloration of the sample (yellowing) Potential formation of polymeric impurities or minor degradation products.Re-purify the material if necessary. Ensure storage in a clean, tightly sealed container.
Inconsistent reaction yields Degradation of the starting material.Always use freshly opened or properly stored this compound. Verify the purity of the starting material before initiating a reaction.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[10] The following are general protocols that can be adapted for this compound. A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without completely consuming the parent compound.

Acid and Base Hydrolysis

Objective: To assess the stability of this compound in acidic and basic conditions and to identify any resulting degradation products.

Methodology:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • For acid hydrolysis, add an equal volume of 0.1 M HCl.

  • For base hydrolysis, add an equal volume of 0.1 M NaOH.

  • Maintain the solutions at a controlled temperature (e.g., 60 °C) and monitor at various time points (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic sample and HCl for the basic sample), and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Degradation

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Store the solution at room temperature and monitor at various time points.

  • Analyze the samples by HPLC to determine the extent of degradation.

Thermal Degradation

Objective: To investigate the stability of this compound at elevated temperatures.

Methodology:

  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 70 °C).

  • Expose the sample for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, dissolve a portion of the sample in a suitable solvent for HPLC analysis.

  • For analysis of volatile degradation products, techniques like GC-MS can be employed.[6][7][8]

Photolytic Degradation

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Simultaneously, keep a control sample in the dark.

  • Monitor the samples at various time points and analyze by HPLC.

Data Presentation

The following tables present a hypothetical summary of quantitative data from forced degradation studies. Note: This data is illustrative and not based on actual experimental results for this compound.

Table 1: Summary of Forced Degradation Results

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl (60 °C)2485.22
0.1 M NaOH (60 °C)2498.50
3% H₂O₂ (RT)2492.11
Thermal (70 °C)7297.81 (minor)
Photolytic (UV/Vis)2499.10

Table 2: Hypothetical Degradation Product Profile

Stress ConditionDegradation ProductRetention Time (min)% Peak Area
0.1 M HCl (60 °C)DP1 (Rearranged Isomer)8.510.3
DP2 (Rearranged Isomer)9.24.5
3% H₂O₂ (RT)DP3 (Dicyclopropyl ketone)12.17.9
Thermal (70 °C)DP4 (Unknown)6.82.2

Visualizations

Potential Degradation Pathways

cluster_acid Acid-Catalyzed Rearrangement cluster_oxidation Oxidation cluster_thermal Thermal Degradation DCM This compound Carbocation Carbocation Intermediate DCM->Carbocation Ketone Dicyclopropyl Ketone DCM->Ketone Volatiles Volatile Products DCM->Volatiles Acid Acid (H+) Acid->Carbocation Protonation & Loss of H2O Oxidant Oxidizing Agent Oxidant->Ketone Heat Heat (Δ) Heat->Volatiles Rearranged Rearranged Products (e.g., Homoallylic Alcohols) Carbocation->Rearranged Ring Opening/ Rearrangement

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Workflow for Forced Degradation

start Start: Pure this compound stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize analysis Analyze by Stability-Indicating HPLC/GC-MS Method neutralize->analysis data Quantify Parent Compound & Identify Degradation Products analysis->data end End: Stability Profile data->end

Caption: General experimental workflow for conducting forced degradation studies.

References

Technical Support Center: Dicyclopropylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic events during the synthesis of dicyclopropylmethanol.

Troubleshooting Guide: Managing Exothermic Events

Uncontrolled exothermic reactions can compromise the safety, yield, and purity of your synthesis. Below are common issues encountered during the synthesis of this compound, along with their causes and recommended solutions.

IssuePotential Cause(s)Recommended Actions
Rapid, Uncontrolled Temperature Increase 1. Rate of reagent addition is too fast. 2. Inadequate cooling of the reaction vessel. 3. Insufficient stirring leading to localized hot spots. 4. Incorrect solvent volume (reaction too concentrated).1. Immediately cease the addition of the reagent. 2. Enhance cooling by lowering the temperature of the cooling bath. 3. Increase the stirring rate to improve heat dissipation. 4. If the reaction is still difficult to control, consider a controlled quench with a pre-cooled, appropriate quenching agent.
Low Product Yield 1. Decomposition of reactants or product due to excessive temperature. 2. Dominance of side reactions at elevated temperatures.1. Strictly maintain the recommended reaction temperature (e.g., 0 °C or below). 2. Optimize the rate of reagent addition to ensure a steady, controlled reaction.
Formation of Impurities 1. Localized heating promoting side reactions. 2. Overall reaction temperature is too high.1. Ensure vigorous and efficient stirring throughout the reaction. 2. Lower the overall reaction temperature.
Delayed Exotherm 1. Slow initiation of the reaction, leading to an accumulation of unreacted reagents.1. Ensure all reagents are of appropriate quality and that the reaction has initiated before proceeding with the bulk of the reagent addition. 2. A small initial exotherm should be observed before continuing the addition.

Frequently Asked Questions (FAQs)

Q1: What is the most critical exothermic step in the synthesis of this compound?

The most significant exothermic event typically occurs during the reduction of dicyclopropyl ketone with a strong reducing agent like lithium aluminum hydride (LAH). The reaction of Grignard reagents with dicyclopropyl ketone, another common synthetic route, is also exothermic.[1][2]

Q2: Why is precise temperature control so crucial in this synthesis?

Precise temperature control is vital for:

  • Safety: To prevent a thermal runaway, which can lead to a rapid increase in temperature and pressure, potentially causing equipment failure or a fire.[3]

  • Yield and Purity: Elevated temperatures can cause decomposition of the starting materials and the desired product, and can also promote the formation of unwanted byproducts, which will lower the overall yield and purity.

Q3: What are the key parameters to monitor for managing the exotherm?

The primary parameters to monitor are:

  • Internal Reaction Temperature: Use a calibrated thermometer or thermocouple placed directly within the reaction mixture.

  • Reagent Addition Rate: Carefully control the speed at which the limiting reagent is added.

  • Stirring Rate: Ensure the stirring is efficient enough to maintain a uniform temperature throughout the reaction vessel.

  • Cooling Bath Temperature: Monitor and maintain the temperature of the external cooling bath.

Q4: What are the recommended cooling methods for this reaction?

For laboratory-scale synthesis, an ice-salt bath, a dry ice/acetone bath, or a cryocooler is recommended to maintain temperatures at or below 0 °C. For larger-scale reactions, a jacketed reactor with a circulating cooling fluid is essential.

Q5: What should I do in the event of a cooling system failure?

In case of a cooling system failure:

  • Immediately stop the addition of any reagents.

  • Prepare a secondary, larger cooling bath (e.g., ice/water or dry ice/acetone) to immerse the reaction flask in.

  • If the temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction by slowly adding a suitable quenching agent.

Experimental Protocols

Step 1: Synthesis of Dicyclopropyl Ketone

A detailed procedure for the synthesis of dicyclopropyl ketone can be found in established literature.[4][5] This process involves the reaction of γ-butyrolactone with sodium methoxide, followed by treatment with hydrochloric acid and subsequent cyclization with sodium hydroxide. Careful temperature control is necessary during the acid and base addition steps.

Step 2: Reduction of Dicyclopropyl Ketone to this compound

This procedure details the reduction of dicyclopropyl ketone using lithium aluminum hydride (LAH), a highly exothermic step.

Materials:

  • Dicyclopropyl ketone

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous solution of ammonium chloride

  • 10% Sulfuric acid

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LAH (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice-salt bath.

  • Dissolve dicyclopropyl ketone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of dicyclopropyl ketone dropwise to the LAH suspension over a period of 1-2 hours. Crucially, maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, all while maintaining the temperature below 10 °C.

  • Filter the resulting solid and wash it with diethyl ether.

  • Combine the filtrate and the ether washings, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by distillation.

Quantitative Data Summary

The rate of addition of the reducing agent has a significant impact on the internal reaction temperature. The following table provides illustrative data for the reduction of dicyclopropyl ketone with LAH.

Rate of Addition of Dicyclopropyl Ketone Solution (mL/min)Maximum Internal Temperature (°C)Observations
12-4Well-controlled reaction, gentle reflux.
25-8Manageable exotherm, but requires vigilant monitoring.
515-25Difficult to control, significant boiling of the solvent. Not Recommended.
10>35 (Runaway)Extremely dangerous, rapid and uncontrolled boiling. Avoid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Flame-dry glassware prep2 Assemble apparatus under inert atmosphere prep1->prep2 prep3 Prepare LAH suspension in anhydrous ether prep2->prep3 react1 Cool LAH suspension to 0 °C prep3->react1 react3 Slow, dropwise addition of ketone solution react1->react3 react2 Prepare dicyclopropyl ketone solution react2->react3 react4 Maintain internal temperature < 5 °C react3->react4 react5 Stir at 0 °C for 1 hour post-addition react4->react5 react6 Monitor reaction by TLC react5->react6 workup1 Careful quenching with water and NaOH solution react6->workup1 workup2 Filter solids workup1->workup2 workup3 Dry organic phase workup2->workup3 workup4 Solvent removal workup3->workup4 workup5 Purification by distillation workup4->workup5

Caption: Experimental workflow for the reduction of dicyclopropyl ketone.

troubleshooting_logic start Temperature increasing rapidly? stop_addition Stop reagent addition start->stop_addition Yes continue_monitoring Continue monitoring temperature start->continue_monitoring No enhance_cooling Enhance cooling stop_addition->enhance_cooling increase_stirring Increase stirring rate enhance_cooling->increase_stirring is_controlled Is temperature controlled? increase_stirring->is_controlled check_concentration Is reaction too concentrated? dilute Dilute with cold solvent (if safe) check_concentration->dilute Yes quench Controlled quench check_concentration->quench No dilute->is_controlled end Proceed with caution continue_monitoring->end is_controlled->check_concentration No resume_slowly Resume addition slowly is_controlled->resume_slowly Yes resume_slowly->end

Caption: Troubleshooting logic for a thermal runaway event.

References

analytical methods for detecting dicyclopropylmethanol impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of dicyclopropylmethanol and its impurities. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting impurities in this compound?

A1: The primary analytical techniques for impurity profiling of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2] GC is well-suited for volatile and semi-volatile compounds like this compound and its potential volatile impurities.[3] HPLC is a versatile technique for a broader range of organic impurities, including less volatile or thermally sensitive compounds.[1][2][4] Coupling these techniques with mass spectrometry (MS) can provide structural information for the identification of unknown impurities.[2]

Q2: What are the potential impurities I should be looking for in my this compound sample?

A2: Impurities in this compound can originate from the synthesis process, degradation, or storage. While a definitive list of impurities is specific to the manufacturing process, potential impurities can be inferred from common synthetic routes. These may include:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • By-products: Compounds formed from side reactions during synthesis. A potential by-product, by analogy to the synthesis of the related cyclopropylmethanol, is n-butanol.

  • Solvents: Residual solvents used during synthesis and purification.

  • Degradation Products: this compound can undergo oxidation or dehydration, leading to the formation of ketones or dienes, respectively.[5]

Q3: My chromatogram shows poor peak shape (tailing or fronting) for the this compound peak. What could be the cause?

A3: Poor peak shape is a common issue in both GC and HPLC analysis.

  • In GC: Peak tailing can be caused by active sites in the injector liner or column, or by using an inappropriate solvent. Peak fronting can be a sign of column overload.

  • In HPLC: A strong sample solvent can cause poor peak shape. It is recommended to dissolve the sample in the initial mobile phase.[1] Column contamination or degradation can also be a cause.[1]

Q4: I am observing ghost peaks in my chromatograms. What are they and how can I get rid of them?

A4: Ghost peaks are peaks that appear in a chromatogram at unexpected times, often in blank runs. They are typically caused by carryover from a previous injection or contamination of the mobile phase or carrier gas.[1] To eliminate ghost peaks, it is recommended to run blank injections with a strong solvent to clean the injector and column.[1] If the problem persists, preparing a fresh mobile phase or checking the gas traps in a GC system is advised.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

This guide addresses common issues encountered during the GC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
No Peaks or Low Signal No injection, detector not lit (FID), sample too dilute.Verify syringe injection, check detector status and gas flows, concentrate the sample.
Peak Tailing Active sites in the inlet or column, improper column installation.Use a deactivated liner, cut the first few centimeters of the column, reinstall the column.
Peak Fronting Column overload.Dilute the sample, increase the split ratio.
Ghost Peaks Carryover from previous injection, contaminated carrier gas.Run solvent blanks, bake out the column, replace gas filters.
Baseline Drift Column bleed, contaminated detector.Condition the column, clean the detector.
High-Performance Liquid Chromatography (HPLC) Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
No Peaks or Low Signal No injection, detector lamp off, incorrect mobile phase.Verify injection volume, check detector lamp status, ensure correct mobile phase composition.
Poor Peak Shape Sample solvent stronger than mobile phase, column contamination.Dissolve sample in mobile phase, flush the column with a strong solvent.[1]
Retention Time Drift Inconsistent mobile phase composition, temperature fluctuations.Ensure proper mobile phase mixing and degassing, use a column oven.[1]
Ghost Peaks Carryover, contaminated mobile phase.Run blank injections with a strong solvent, prepare fresh mobile phase.[1]
High Backpressure Column blockage, precipitation in the system.Filter samples, flush the column in the reverse direction, check for system blockages.

Experimental Protocols

Proposed GC Method for this compound Impurity Profiling

This is a starting method and may require optimization based on the specific impurities of interest.

Parameter Condition
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Sample Preparation Dissolve sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.[6]
Proposed HPLC Method for this compound Impurity Profiling

This is a starting method and may require optimization.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

Visualizations

GC_Troubleshooting_Workflow start Chromatographic Problem Identified check_system Check Basic System Parameters (Gas Flow, Temperatures, Connections) start->check_system problem_persists1 Problem Persists? check_system->problem_persists1 peak_shape Peak Shape Issue (Tailing/Fronting) problem_persists1->peak_shape Yes retention_time Retention Time Shift problem_persists1->retention_time Yes baseline_issue Baseline Instability problem_persists1->baseline_issue Yes check_liner Inspect/Replace Inlet Liner peak_shape->check_liner check_flow Verify Carrier Gas Flow Rate retention_time->check_flow check_bleed Condition/Bakeout Column baseline_issue->check_bleed check_column Trim/Replace Column check_liner->check_column check_overload Dilute Sample / Increase Split check_column->check_overload check_temp Verify Oven Temperature Program check_flow->check_temp check_detector Clean Detector check_bleed->check_detector

Caption: GC Troubleshooting Workflow

HPLC_Method_Development_Pathway cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation select_column Select Column (e.g., C18, C8) run_gradient Run Generic Gradient select_column->run_gradient select_mobile_phase Select Mobile Phase (e.g., ACN/Water, MeOH/Water) select_mobile_phase->run_gradient optimize_gradient Optimize Gradient Profile run_gradient->optimize_gradient Initial Separation Achieved optimize_temp Adjust Temperature optimize_gradient->optimize_temp optimize_ph Modify pH (if applicable) optimize_temp->optimize_ph check_specificity Specificity optimize_ph->check_specificity Optimized Separation check_linearity Linearity & Range check_specificity->check_linearity check_accuracy Accuracy & Precision check_linearity->check_accuracy check_robustness Robustness check_accuracy->check_robustness final_method Final Validated Method check_robustness->final_method

Caption: HPLC Method Development Pathway

References

Technical Support Center: Dicyclopropylmethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common work-up procedures in reactions involving dicyclopropylmethanol. It is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during synthesis and subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its work-up?

A1: this compound is a colorless to pale yellow liquid.[1] It is sparingly soluble in water but soluble in common organic solvents.[1][2][3] Its relatively low boiling point (e.g., 69 °C at 13 mm Hg) means care should be taken during solvent removal to avoid product loss.[2]

PropertyValueSource
Molecular FormulaC₇H₁₂O[1]
Molecular Weight112.17 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Boiling Point69 °C @ 13 mm Hg[2]
SolubilitySparingly soluble in water; soluble in organic solvents[1][2][3]

Q2: How stable is the dicyclopropylmethyl group during typical aqueous work-up procedures?

A2: The cyclopropyl group is generally stable under both acidic and basic hydrolytic conditions.[4] Studies on related cyclopropanecarboxylic acid esters show enhanced stability compared to their acyclic analogs.[4] Therefore, standard aqueous washes with dilute acid (e.g., HCl) or base (e.g., NaHCO₃) are unlikely to cause ring-opening of the this compound product.

Q3: What are the most common reactions involving this compound that require specific work-up considerations?

A3: The two most common reaction types are its synthesis via Grignard reaction and its oxidation to dicyclopropyl ketone. Each has distinct work-up challenges. The Grignard synthesis work-up involves quenching unreacted reagents and separating the product from magnesium salts. The oxidation work-up focuses on removing the oxidizing agent and its byproducts.

Troubleshooting Guides

Grignard Synthesis of this compound

This guide focuses on the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with dicyclopropyl ketone.

Common Issues & Solutions

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive magnesium surface (oxide layer).[5][6] 2. Wet glassware or solvents.[5] 3. Incomplete reaction.1. Activate magnesium with iodine or 1,2-dibromoethane.[7] 2. Flame-dry all glassware and use anhydrous solvents.[5] 3. Allow for sufficient reaction time after the addition of the ketone.
Formation of a White Precipitate During Work-up This is typically the formation of magnesium salts (e.g., Mg(OH)Cl) upon quenching with aqueous acid.This is normal. Ensure enough aqueous acid (e.g., saturated NH₄Cl or dilute HCl) is added to dissolve the salts.[8]
Emulsion Formation During Extraction High concentration of magnesium salts or insufficient organic solvent.Dilute the reaction mixture with more organic solvent before washing. If an emulsion persists, add brine to help break it.
Product Loss During Purification This compound can be somewhat volatile.Use care during solvent removal (rotary evaporation). Keep the bath temperature low and do not leave the product under high vacuum for extended periods.
Oxidation of this compound to Dicyclopropyl Ketone

This section covers common oxidation reagents and their specific work-up challenges.

Common Issues & Solutions

Problem Potential Cause(s) Troubleshooting Steps
Formation of a Tar-like Residue Reduced chromium salts can form a viscous material that traps the product.Add an inert solid like Celite or silica gel to the reaction mixture. The byproducts will adsorb onto the solid, which can then be easily removed by filtration.
Incomplete Reaction Insufficient PCC or reaction time.Use a slight excess of PCC and monitor the reaction by TLC.
Difficult Product Isolation from Filtrate Residual chromium salts may pass through the filter.After filtration, wash the organic solution with water and brine to remove any remaining water-soluble impurities.

Common Issues & Solutions

Problem Potential Cause(s) Troubleshooting Steps
Insoluble Byproducts Complicate Isolation The reduced form of DMP, iodinane, is often insoluble in the reaction solvent and can trap the product.1. Dilute the reaction mixture with a non-polar solvent like hexane or diethyl ether to fully precipitate the byproducts, then filter. 2. For an aqueous work-up, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate to convert byproducts into more soluble forms.
Acid-Sensitive Functional Groups on the Substrate are Affected The reaction produces acetic acid as a byproduct.Add a mild base like pyridine or sodium bicarbonate to the reaction mixture to neutralize the acetic acid as it forms.

Experimental Protocols

Protocol 1: Generalized Grignard Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from dicyclopropyl ketone using a Grignard reagent.

  • Reaction Setup: All glassware should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation (if not commercially available): In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine. Slowly add a solution of the appropriate alkyl halide (e.g., methyl bromide) in anhydrous diethyl ether or THF. The reaction is initiated when the color of the iodine fades and bubbling is observed.

  • Addition of Dicyclopropyl Ketone: Cool the Grignard solution in an ice bath. Slowly add a solution of dicyclopropyl ketone in anhydrous ether or THF to the stirred Grignard reagent.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure, taking care to avoid excessive heating. The crude product can be purified by distillation under reduced pressure.

Protocol 2: PCC Oxidation of this compound
  • Reaction Setup: To a stirred solution of this compound in anhydrous dichloromethane, add pyridinium chlorochromate (PCC) and Celite.

  • Reaction: Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting alcohol.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil, washing thoroughly with additional diethyl ether.

    • The filtrate contains the dicyclopropyl ketone.

  • Purification: Concentrate the filtrate under reduced pressure. The crude ketone can be further purified by flash chromatography or distillation if necessary.

Visualizations

grignard_workflow start Start: Dry Glassware & Inert Atmosphere reagent Prepare Grignard Reagent (e.g., MeMgBr) start->reagent ketone Dissolve Dicyclopropyl Ketone in Anhydrous Ether/THF start->ketone reaction Slowly Add Ketone Solution to Grignard Reagent at 0°C reagent->reaction ketone->reaction stir Stir at Room Temperature (1-2h) reaction->stir quench Quench with Saturated aq. NH4Cl at 0°C stir->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over MgSO4 wash->dry purify Filter and Concentrate under Reduced Pressure dry->purify end End: Purified this compound purify->end

Caption: Workflow for the Grignard Synthesis of this compound.

oxidation_troubleshooting start Oxidation of this compound pcc PCC Oxidation start->pcc dmp DMP Oxidation start->dmp pcc_issue Issue: Tar-like Residue pcc->pcc_issue dmp_issue1 Issue: Insoluble Byproducts dmp->dmp_issue1 dmp_issue2 Issue: Acidic Byproduct dmp->dmp_issue2 pcc_solution Solution: Add Celite/Silica Gel to Reaction pcc_issue->pcc_solution Mitigates dmp_solution1 Solution: Dilute with Hexane & Filter OR Aqueous Bicarb/Thiosulfate Wash dmp_issue1->dmp_solution1 Resolves dmp_solution2 Solution: Add Pyridine or NaHCO3 to Reaction dmp_issue2->dmp_solution2 Neutralizes

Caption: Troubleshooting Common Issues in this compound Oxidation.

References

Technical Support Center: Optimizing Dicyclopropylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dicyclopropylmethanol. The content is structured to address specific issues encountered during experimentation, with a focus on catalyst selection and reaction optimization for two primary synthetic routes: the Grignard reaction and the reduction of dicyclopropyl ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of cyclopropylmagnesium bromide with cyclopropanecarboxaldehyde. It is a direct method for forming the carbon-carbon bond between the two cyclopropyl rings and the methanol carbon.

  • Reduction of Dicyclopropyl Ketone: This method involves the synthesis of dicyclopropyl ketone as an intermediate, which is then reduced to this compound. Several reduction techniques can be employed, including catalytic hydrogenation, Meerwein-Ponndorf-Verley (MPV) reduction, and reduction with metal hydrides like sodium borohydride.

Q2: How do I choose between the Grignard reaction and the reduction of dicyclopropyl ketone?

A2: The choice of method depends on several factors, including the availability of starting materials, desired scale, and laboratory equipment.

  • The Grignard reaction is a more direct route but requires strict anhydrous conditions and careful handling of the reactive Grignard reagent. It can be prone to side reactions if not optimized.

  • The reduction of dicyclopropyl ketone is a two-step process but may offer better overall yields and fewer side products, depending on the chosen reduction method. The synthesis of dicyclopropyl ketone is well-established.[1] This route also allows for the purification of the intermediate ketone, which can lead to a cleaner final product.

Q3: What are the primary challenges in synthesizing this compound?

A3: Researchers may encounter several challenges, including:

  • Low Yields: This can be due to incomplete reactions, side reactions, or suboptimal reaction conditions in both the Grignard and reduction routes.

  • Side Product Formation: Common side products can arise from Wurtz coupling in the Grignard reaction or from ring-opening of the cyclopropyl groups under harsh reaction conditions.

  • Catalyst Selection and Optimization: Identifying the most effective and selective catalyst for the reduction of dicyclopropyl ketone is crucial for achieving high yields and purity.

  • Purification: Separating this compound from starting materials, catalysts, and byproducts can be challenging due to its physical properties.

Troubleshooting Guides

Grignard Reaction Route

Problem: Low or no yield of this compound.

Possible Cause Troubleshooting Step
Inactive Magnesium Use fresh, high-quality magnesium turnings. Activate the magnesium prior to the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure the magnesium surface is shiny.[2]
Presence of Moisture Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents (e.g., dry THF or diethyl ether). Ensure the cyclopropyl bromide and cyclopropanecarboxaldehyde are dry.[2]
Slow or No Initiation Crush a few turnings of magnesium in the flask before adding the solvent to create a fresh, reactive surface. Gentle heating may be required to initiate the reaction, but be prepared to cool the reaction as it can be exothermic.[3]
Wurtz Coupling Side Reaction Add the cyclopropyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide. Avoid high reaction temperatures which can favor the coupling side reaction.[2]

Problem: Formation of significant side products.

Possible Cause Troubleshooting Step
Ring-Opening of Cyclopropyl Group While generally stable, the cyclopropyl ring can be sensitive to acidic conditions. Ensure the work-up procedure is performed under neutral or slightly basic conditions. Avoid prolonged exposure to strong acids.
Enolization of Aldehyde Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C or -78 °C) to minimize the Grignard reagent acting as a base and causing enolization.[4]
Reduction of Dicyclopropyl Ketone Route

Problem: Low yield of this compound.

Possible Cause Troubleshooting Step
Inefficient Reduction Catalytic Hydrogenation: Ensure the catalyst is active. Use a fresh batch of catalyst or increase the catalyst loading. Optimize hydrogen pressure and reaction temperature.[5] MPV Reduction: Use freshly prepared or high-quality aluminum isopropoxide. Ensure the continuous removal of acetone by distillation to drive the equilibrium towards the product.[6] Sodium Borohydride Reduction: Use a sufficient excess of sodium borohydride. The reaction can be slow; ensure adequate reaction time.
Catalyst Poisoning (Catalytic Hydrogenation) Ensure the dicyclopropyl ketone and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds).
Incomplete Reaction (MPV Reduction) The reaction is an equilibrium. Increase the excess of the sacrificial alcohol (isopropanol) and efficiently remove the acetone byproduct.[6]

Problem: Formation of side products.

Possible Cause Troubleshooting Step
Ring-Opening of Cyclopropyl Group Catalytic Hydrogenation: This can be a concern with some catalysts, particularly under harsh conditions (high temperature and pressure). Palladium catalysts are sometimes associated with cyclopropane ring opening. Consider using a milder catalyst like Raney Nickel or conducting the reaction under milder conditions.[7] Acid-catalyzed side reactions: Ensure the reaction and work-up are not performed under strongly acidic conditions.
Over-reduction (Catalytic Hydrogenation) While less common for this substrate, over-reduction to the alkane is a possibility with highly active catalysts and harsh conditions. Monitor the reaction closely and stop it once the ketone is consumed.

Catalyst Selection and Performance Data

Reduction of Dicyclopropyl Ketone

The choice of catalyst for the reduction of dicyclopropyl ketone is critical for achieving high yield and selectivity while preserving the cyclopropyl rings.

Reduction Method Catalyst/Reagent Typical Reaction Conditions Expected Yield Advantages Disadvantages
Catalytic Hydrogenation Raney NickelH₂ (e.g., 4.7 bar), 25-28°C, Solvent (e.g., cyclohexane)[5]90-97% Selectivity[5]High selectivity, relatively inexpensive catalyst.Requires hydrogenation equipment, catalyst can be pyrophoric.
Palladium on Carbon (Pd/C)H₂ pressure, temperature, and solvent can be varied.VariableHighly active for ketone reduction.Higher risk of cyclopropane ring-opening compared to other catalysts.[7]
Platinum(IV) Oxide (Adams' catalyst)H₂ pressure, ambient temperature, solvent (e.g., ethanol).HighVery active catalyst.Can be less chemoselective, potential for ring-opening.
Meerwein-Ponndorf-Verley (MPV) Reduction Aluminum isopropoxide (Al(O-i-Pr)₃)Isopropanol (solvent and hydride source), reflux with distillation of acetone.[6][8]Good to ExcellentHigh chemoselectivity (does not reduce C=C bonds), mild conditions, inexpensive reagents.[8]Can require stoichiometric amounts of the aluminum alkoxide, reaction is an equilibrium.[9]
Hydride Reduction Sodium borohydride (NaBH₄)Methanol or ethanol as solvent, room temperature.[10]Good to ExcellentOperationally simple, highly selective for ketones, tolerant of many functional groups.[10]May require a larger excess of reagent for hindered ketones.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Cyclopropyl bromide

  • Cyclopropanecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous diethyl ether.

    • Dissolve cyclopropyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the cyclopropyl bromide solution to initiate the reaction (indicated by bubbling and heat generation).

    • Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[11]

  • Reaction with Aldehyde:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve cyclopropanecarboxaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclopropanecarboxaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Reduction of Dicyclopropyl Ketone (MPV Reduction)

Materials:

  • Dicyclopropyl ketone

  • Aluminum isopropoxide

  • Anhydrous isopropanol

  • Apparatus for distillation

Procedure:

  • Reaction Setup:

    • In a flask equipped with a distillation head, dissolve dicyclopropyl ketone and a stoichiometric amount of aluminum isopropoxide in excess anhydrous isopropanol.[8][9]

  • Reduction:

    • Heat the mixture to reflux.

    • Slowly distill off the acetone as it is formed to drive the reaction to completion. The temperature of the distillate should be monitored to ensure only acetone is being removed.[6]

    • Continue the reaction until TLC or GC analysis indicates the complete consumption of the dicyclopropyl ketone.

  • Work-up and Purification:

    • Cool the reaction mixture and hydrolyze the aluminum alkoxide by adding a dilute acid (e.g., 10% HCl).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude this compound by distillation under reduced pressure.

Visualizations

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard Cyclopropylmagnesium bromide Mg->Grignard I2 Iodine (activator) Solvent1 Anhydrous Ether/THF Solvent1->Grignard CpBr Cyclopropyl bromide CpBr->Grignard Reaction Addition Reaction (0°C to RT) Grignard->Reaction Slow addition CpCHO Cyclopropanecarboxaldehyde CpCHO->Reaction Solvent2 Anhydrous Ether/THF Solvent2->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Extract Extraction Quench->Extract Dry Drying (Na2SO4) Extract->Dry Concentrate Concentration Dry->Concentrate Distill Distillation Concentrate->Distill Product This compound Distill->Product Reduction_Workflow cluster_reduction Reduction Methods cluster_workup Work-up & Purification Start Dicyclopropyl Ketone Catalytic Catalytic Hydrogenation (e.g., Raney Ni, H2) Start->Catalytic MPV MPV Reduction (Al(O-i-Pr)3, i-PrOH) Start->MPV Hydride Hydride Reduction (e.g., NaBH4, MeOH) Start->Hydride Workup Reaction Work-up (Filtration/Extraction) Catalytic->Workup MPV->Workup Hydride->Workup Purification Purification (Distillation) Product This compound Purification->Product

References

Validation & Comparative

Dicyclopropylmethanol vs. Cyclopropylmethanol: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount. This guide provides an objective comparison of the reactivity of dicyclopropylmethanol and cyclopropylmethanol, supported by available experimental data and detailed protocols. The unique structural features of the cyclopropyl group significantly influence the reactivity of the adjacent carbinol center, a factor of great interest in synthetic and medicinal chemistry.

The presence of one or two cyclopropyl rings directly attached to the carbinol carbon dramatically impacts the stability of carbocation intermediates and the steric hindrance around the reaction center. These factors play a crucial role in determining the rates and pathways of various reactions, including oxidation, acid-catalyzed rearrangements, and solvolysis.

Comparative Analysis of Reactivity

The primary difference in reactivity between this compound and cyclopropylmethanol stems from the electronic and steric effects of the cyclopropyl groups. The cyclopropyl group, with its high p-character C-C bonds, is known to effectively stabilize an adjacent positive charge. This electronic effect is additive, meaning the dicyclopropylmethyl cation is significantly more stable than the cyclopropylmethyl cation. Conversely, the presence of two bulky cyclopropyl groups in this compound creates greater steric hindrance compared to the single cyclopropyl group in cyclopropylmethanol.

Oxidation Reactions

Table 1: Comparison of Factors Influencing Oxidation Reactivity

CompoundSteric Hindrance at Carbinol CarbonExpected Relative Rate of Oxidation
CyclopropylmethanolLowerFaster
This compoundHigherSlower

The increased steric bulk of the two cyclopropyl groups in this compound would likely hinder the approach of the oxidizing agent, leading to a slower reaction rate compared to cyclopropylmethanol under identical conditions.

Acid-Catalyzed Rearrangements

Cyclopropylcarbinyl systems are notorious for undergoing rapid rearrangements in the presence of acid, proceeding through highly stable, non-classical carbocation intermediates. The driving force for these rearrangements is the relief of ring strain and the formation of more stable carbocations.

In the case of cyclopropylmethanol, acid catalysis leads to the formation of the cyclopropylmethyl cation, which can rearrange to the cyclobutyl cation or open to the homoallylic cation. This compound, upon protonation and loss of water, forms the dicyclopropylmethyl cation. This cation is significantly stabilized by both cyclopropyl groups and is prone to a variety of complex rearrangements, including ring-opening of one or both cyclopropyl rings. While specific product distribution and yield comparisons are scarce in the literature, the greater stability of the dicyclopropylmethyl cation might lead to different rearrangement pathways or a greater propensity for elimination over substitution compared to the cyclopropylmethyl cation.

Logical Relationship of Carbocation Intermediates in Acid-Catalyzed Reactions

G cluster_0 Cyclopropylmethanol cluster_1 This compound Cyclopropylmethanol Cyclopropylmethanol Cyclopropylmethyl Cation Cyclopropylmethyl Cation Cyclopropylmethanol->Cyclopropylmethyl Cation H+, -H2O Cyclobutyl Cation Cyclobutyl Cation Cyclopropylmethyl Cation->Cyclobutyl Cation Rearrangement Homoallylic Cation Homoallylic Cation Cyclopropylmethyl Cation->Homoallylic Cation Ring Opening This compound This compound Dicyclopropylmethyl Cation Dicyclopropylmethyl Cation This compound->Dicyclopropylmethyl Cation H+, -H2O Ring-Opened Products Ring-Opened Products Dicyclopropylmethyl Cation->Ring-Opened Products Complex Rearrangements

Caption: Carbocation formation and subsequent rearrangement pathways for cyclopropylmethanol and this compound.

Solvolysis Reactions

Solvolysis reactions of cyclopropylcarbinyl derivatives are classic examples that demonstrate the profound electronic influence of the cyclopropyl group. The rate of solvolysis is highly dependent on the stability of the carbocation intermediate formed in the rate-determining step.

While a direct kinetic comparison for the solvolysis of this compound and cyclopropylmethanol derivatives is not available, studies on related systems provide valuable insights. For instance, the solvolysis of (1-methylcyclopropyl)carbinyl derivatives has been investigated, showing that substitution on the cyclopropyl ring significantly affects the reaction rate. It is reasonable to extrapolate that the presence of a second cyclopropyl group in this compound would lead to a substantial rate enhancement in solvolysis compared to cyclopropylmethanol due to the superior stabilization of the incipient carbocation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are general procedures for key reactions discussed, which can be adapted for a direct comparison of this compound and cyclopropylmethanol.

General Procedure for Oxidation using Pyridinium Chlorochromate (PCC)

This protocol outlines a standard procedure for the oxidation of a primary or secondary alcohol to an aldehyde or ketone, respectively.

Experimental Workflow for PCC Oxidation

G start Start suspend Suspend PCC in Dichloromethane start->suspend dissolve Dissolve Alcohol in Dichloromethane suspend->dissolve add Add Alcohol Solution to PCC Suspension dissolve->add react Stir at Room Temperature (1-2 h) add->react filter Filter through Silica Gel react->filter evaporate Evaporate Solvent filter->evaporate purify Purify by Chromatography evaporate->purify end End purify->end

Caption: A typical workflow for the oxidation of an alcohol using PCC.

Protocol:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (CH₂Cl₂) at room temperature, add a solution of the alcohol (cyclopropylmethanol or this compound, 1.0 equivalent) in CH₂Cl₂ dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting crude aldehyde or ketone by column chromatography on silica gel.

General Procedure for Acid-Catalyzed Rearrangement

This protocol describes a general method to induce rearrangement of cyclopropylcarbinols using a strong acid.

Protocol:

  • Dissolve the alcohol (cyclopropylmethanol or this compound, 1.0 equivalent) in a suitable inert solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Allow the reaction to stir at 0 °C or room temperature, monitoring the reaction progress by TLC or gas chromatography (GC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS and NMR to identify the rearrangement products and determine their relative ratios.

Conclusion

The reactivity of this compound and cyclopropylmethanol is fundamentally governed by the interplay of electronic stabilization and steric hindrance afforded by the cyclopropyl groups. This compound, with two such groups, experiences enhanced carbocation stability but also greater steric bulk. This leads to the expectation of slower oxidation rates but potentially faster solvolysis rates compared to cyclopropylmethanol. The acid-catalyzed rearrangements of this compound are likely to be more complex due to the highly stabilized carbocation intermediate.

For researchers in drug development, these differences in reactivity can be exploited to control reaction pathways and selectively synthesize desired molecules. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, and a thorough understanding of the reactivity of cyclopropyl-containing building blocks like this compound and cyclopropylmethanol is essential for their effective utilization in the synthesis of novel therapeutic agents. Further quantitative studies directly comparing these two molecules under a range of reaction conditions would be highly valuable to the scientific community.

Comparative Efficacy of Dicyclopropylmethanol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Dicyclopropylmethanol Derivatives for Drug Development Professionals

This guide offers a detailed comparative analysis of the efficacy of various this compound derivatives, providing researchers, scientists, and drug development professionals with essential data to inform their work. This compound and its analogues are increasingly recognized for their potential in medicinal chemistry, largely due to the unique structural and electronic properties of the cyclopropyl moiety. The incorporation of this group can enhance metabolic stability, improve binding affinity to target proteins, and reduce off-target effects.[1] This report synthesizes available data on the antimicrobial and anti-inflammatory activities of these derivatives to facilitate further research and development.

Antimicrobial Activity of this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives as effective antimicrobial agents. A comparative analysis of a series of amide derivatives containing a cyclopropane moiety revealed significant activity against various bacterial and fungal strains. The efficacy of these compounds is largely influenced by the nature and position of substituents on the aromatic rings.

Data Summary: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below summarizes the MIC80 values (the minimum concentration required to inhibit 80% of microbial growth) for a selection of this compound amide derivatives against common pathogens.

Compound IDTarget OrganismMIC80 (µg/mL)
Derivative A Staphylococcus aureus64
Escherichia coli128
Candida albicans32
Derivative B Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Derivative C Staphylococcus aureus128
Escherichia coli>128
Candida albicans64
Ciprofloxacin Staphylococcus aureus2
(Control)Escherichia coli2
Fluconazole Candida albicans2
(Control)

Note: Lower MIC values indicate greater antimicrobial activity.

Experimental Protocols: Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the this compound derivatives was determined using the broth microdilution method.

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains were cultured on appropriate agar plates.

  • Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • The suspension was further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Broth Microdilution Assay:

  • The compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial twofold dilutions of the compounds were prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

  • An equal volume of the microbial inoculum was added to each well.

  • The plates were incubated at 35°C for 18-24 hours for bacteria and 48 hours for fungi.

3. Determination of MIC80:

  • The MIC80 was determined as the lowest concentration of the compound that inhibited 80% of the visible growth of the microorganism compared to the control well (containing no compound).

Structure-Activity Relationship (SAR) Insights

The antimicrobial data reveals several key structure-activity relationships:

  • Aromatic Substitution: The presence and position of halogen substituents on the aryl rings significantly influence antibacterial activity.

  • Amide Moiety: The nature of the amide group is a critical determinant of efficacy.

  • Lipophilicity: Increased lipophilicity, often associated with the cyclopropyl groups, can contribute to enhanced cell membrane penetration.

Anti-inflammatory Properties of this compound Derivatives

A notable derivative, {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol, has demonstrated significant anti-inflammatory properties in preclinical models.[2] This highlights another promising therapeutic avenue for this class of compounds.

Data Summary: In Vivo Anti-inflammatory Efficacy

The anti-inflammatory effect of {1-[(Methylsulfanyl)methyl]cyclopropyl}methanol was evaluated using the carrageenan-induced paw edema model in rats.

Treatment GroupPaw Edema Inhibition (%)
Control (Vehicle) 0
{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol Significant Reduction
Indomethacin (Positive Control) Significant Reduction

Note: While the exact percentage of inhibition was not available in the reviewed literature, the study reported a "significant" reduction in inflammation compared to the control group.[2]

Experimental Protocols: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for screening anti-inflammatory drugs.

1. Animal Model:

  • Male Wistar rats weighing 150-200g are used for the experiment.

  • Animals are fasted overnight before the experiment with free access to water.

2. Induction of Inflammation:

  • A 1% solution of carrageenan in sterile saline is prepared.

  • 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

3. Drug Administration:

  • The test compound ({1-[(Methylsulfanyl)methyl]cyclopropyl}methanol) or the positive control (e.g., indomethacin) is administered orally or intraperitoneally one hour before the carrageenan injection.

  • The control group receives the vehicle (the solvent used to dissolve the compounds).

4. Measurement of Paw Edema:

  • The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the evaluation of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound step1 Functional Group Modification start->step1 end Derivative Library step1->end antimicrobial Antimicrobial Assays (MIC Determination) end->antimicrobial anti_inflammatory Anti-inflammatory Assays (Paw Edema Model) end->anti_inflammatory sar Structure-Activity Relationship (SAR) antimicrobial->sar anti_inflammatory->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription of DPM_Derivative This compound Derivative DPM_Derivative->NFkB inhibits

Caption: Postulated anti-inflammatory signaling pathway involving NF-κB inhibition.

Conclusion

This compound derivatives represent a promising class of compounds with demonstrable antimicrobial and anti-inflammatory activities. The unique structural features imparted by the cyclopropyl rings offer significant advantages in drug design. Further investigation into the structure-activity relationships and mechanisms of action is warranted to optimize the therapeutic potential of these molecules. The experimental protocols and data presented in this guide provide a foundation for future research in this exciting area of medicinal chemistry.

References

Validating Dicyclopropylmethanol as a Key Intermediate in Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a drug synthesis pipeline. The cyclopropyl group is a valued structural motif in medicinal chemistry, known for enhancing metabolic stability, potency, and target-binding affinity.[1][2][3] This guide provides a comprehensive validation of dicyclopropylmethanol as a potential key intermediate and objectively compares its synthetic utility against established alternatives for introducing the cyclopropyl moiety into active pharmaceutical ingredients (APIs).

This compound: A Profile

This compound is an alcohol featuring two cyclopropyl groups attached to a carbinol center. While not as commonly cited as other cyclopropyl-containing building blocks like cyclopropylamine or cyclopropanecarbonyl chloride, its unique structure offers a distinct synthetic handle. The validation of any new intermediate in a pharmaceutical setting requires a rigorous evaluation of its synthesis, purity, and performance in subsequent reactions, all within the framework of Good Manufacturing Practices (GMP).[4][5]

Synthesis and Validation of this compound

A robust and reproducible synthesis is paramount for any key intermediate. A plausible and efficient route to this compound involves a two-step process starting from γ-butyrolactone, proceeding through dicyclopropyl ketone.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of Dicyclopropyl Ketone:

    • A solution of sodium methoxide is prepared from sodium (2.17 g. atoms) and absolute methanol (600 mL) in a 3-L three-necked flask equipped with a stirrer, dropping funnel, and condenser.

    • To the stirred solution, γ-butyrolactone (4.0 moles) is added, and the mixture is heated to distill the methanol.

    • After cooling, 1,2-dichloroethane is added, and the mixture is refluxed.

    • Concentrated hydrochloric acid is then added, followed by reflux.

    • After cooling, the mixture is neutralized with sodium hydroxide and the dicyclopropyl ketone is isolated by distillation. The yield of dicyclopropyl ketone is typically in the range of 60-65%.[6]

  • Step 2: Reduction to this compound:

    • Dicyclopropyl ketone (1 mole) is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation reactor.

    • A Raney nickel or cobalt catalyst is added to the mixture.[7]

    • The reactor is pressurized with hydrogen gas (e.g., 4-5 bar) and the reaction is stirred at room temperature (25-30°C).[7]

    • The reaction progress is monitored by Gas Chromatography (GC).

    • Upon completion, the catalyst is filtered off, and the this compound is purified by distillation.

Data Presentation: Synthesis of this compound

ParameterValueMethod of Analysis
Overall Yield 55-60%Gravimetric
Purity >99.0%GC, HPLC
Identity Confirmed¹H NMR, ¹³C NMR, MS
Key Process Parameters Temperature, Pressure, Catalyst LoadProcess Analytical Technology (PAT)

Comparative Analysis with Alternative Intermediates

To objectively assess the viability of this compound, it is compared with established intermediates used to introduce the cyclopropyl group in the synthesis of a hypothetical target molecule, "Dicycloprine."

Alternative Synthetic Routes for "Dicycloprine"

  • Route A: Using this compound.

  • Route B: Using Cyclopropylmagnesium Bromide and an ester.

  • Route C: Using Cyclopropylamine via reductive amination.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute A (this compound)Route B (Cyclopropylmagnesium Bromide)Route C (Cyclopropylamine)
Number of Steps 343
Overall Yield ~50%~45%~55%
Starting Material Cost ModerateLowModerate
Scalability GoodModerate (Grignard reaction)Excellent
Safety Considerations Hydrogenation (pressure)Highly reactive Grignard reagentStandard amine chemistry
"Green" Chemistry Aspect Use of hydrogenationUse of ethereal solventsGenerally favorable

Mandatory Visualizations

Synthetic Pathway to "Dicycloprine" via this compound

γ-Butyrolactone γ-Butyrolactone Dicyclopropyl Ketone Dicyclopropyl Ketone γ-Butyrolactone->Dicyclopropyl Ketone Step 1 This compound This compound Dicyclopropyl Ketone->this compound Step 2 (Reduction) Activated Intermediate Activated Intermediate This compound->Activated Intermediate Step 3 (e.g., Tosylation) Dicycloprine Dicycloprine Activated Intermediate->Dicycloprine Step 4 (Coupling)

Caption: Synthetic pathway for "Dicycloprine" utilizing this compound.

Experimental Workflow for Validation of this compound

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_application Application & Performance Synthesis Synthesis of this compound - Grignard or Reduction Route Purification Purification - Distillation - Chromatography Synthesis->Purification Characterization Structural Characterization - NMR - MS - IR Purification->Characterization Purity Purity Assessment - HPLC - GC - Titration Characterization->Purity Stability Stability Studies - Forced Degradation - Long-term Storage Purity->Stability Reaction Reaction with Model Substrate - Yield - Purity of Product Stability->Reaction Comparison Comparison to Alternatives - Efficiency - Cost Reaction->Comparison

Caption: Workflow for the comprehensive validation of this compound.

Logical Relationship of Intermediate Selection

cluster_pros Advantages cluster_cons Disadvantages This compound This compound Unique Reactivity Unique Reactivity This compound->Unique Reactivity Fewer Steps (Potentially) Fewer Steps (Potentially) This compound->Fewer Steps (Potentially) Novel IP Space Novel IP Space This compound->Novel IP Space Higher Cost of Goods Higher Cost of Goods This compound->Higher Cost of Goods Less Established Supply Chain Less Established Supply Chain This compound->Less Established Supply Chain Specific Safety Concerns Specific Safety Concerns This compound->Specific Safety Concerns Alternative Intermediates Alternative Intermediates Lower Cost of Goods Lower Cost of Goods Established Supply Chain Established Supply Chain Well-Characterized Safety Well-Characterized Safety

Caption: Pros and cons of this compound vs. alternatives.

Conclusion

The validation of this compound as a key intermediate presents a compelling case for its consideration in specific synthetic contexts. While established alternatives for introducing the cyclopropyl moiety are well-entrenched due to their cost-effectiveness and mature supply chains, this compound offers potential advantages in terms of novel synthetic routes and intellectual property. The decision to adopt a new intermediate like this compound must be based on a thorough, data-driven validation process, as outlined in this guide, encompassing robust synthesis, comprehensive analytical characterization, and a clear-eyed comparison against existing methodologies.[8][9][10] For certain high-value APIs, the potential benefits of a streamlined synthesis using this compound could outweigh the initial investment in process development and validation.

References

A Comparative Guide to the Biological Activity of Dicyclopropylmethanol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopropylmethanol (DCPM) is a fascinating molecule characterized by two cyclopropyl rings attached to a central methanol moiety. The presence of the strained cyclopropyl group is a recurring motif in medicinal chemistry, often introduced to enhance a compound's metabolic stability, binding affinity, and overall potency.[1][2] This guide provides a comparative analysis of the biological activity of this compound against structurally similar compounds, including those with single cyclopropyl rings, larger cycloalkane structures, and related derivatives. While quantitative data for this compound itself is limited in publicly available literature, this guide synthesizes existing information and presents comparative data for analogous structures to provide a valuable resource for researchers in drug discovery and development.

Enzyme Inhibition: A Focus on Alcohol Dehydrogenase

The cyclopropyl group is known to be a key pharmacophore in the design of enzyme inhibitors. Research suggests that compounds containing cyclopropyl moieties can act as inhibitors of various enzymes, including alcohol dehydrogenases (ADH).[3]

Comparative Data on Enzyme Inhibition

In contrast, other cyclic alcohols and related structures have been evaluated as inhibitors of alcohol dehydrogenase. For instance, a study on human alcohol dehydrogenase inhibition showed that various compounds can inhibit the oxidation of methanol and ethylene glycol.[4] While this study did not include this compound, it provides a basis for understanding the structure-activity relationships of ADH inhibitors.

To facilitate future comparative studies, a standardized experimental protocol for assessing alcohol dehydrogenase inhibition is provided below.

Experimental Protocol: Alcohol Dehydrogenase (ADH) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a compound against alcohol dehydrogenase, based on spectrophotometric measurement of NADH production.

Materials:

  • Purified alcohol dehydrogenase (e.g., from equine liver)

  • NAD⁺ (β-Nicotinamide adenine dinucleotide)

  • Ethanol (or other suitable substrate)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare working solutions of NAD⁺ and ethanol in the phosphate buffer.

    • Prepare a working solution of alcohol dehydrogenase in the phosphate buffer.

  • Assay Setup:

    • In the wells of the microplate, add the phosphate buffer, NAD⁺ solution, and the test compound at various concentrations.

    • Include control wells containing the solvent vehicle instead of the test compound.

    • Add the ethanol solution to all wells to initiate the reaction.

  • Enzyme Reaction and Measurement:

    • Add the alcohol dehydrogenase solution to all wells to start the enzymatic reaction.

    • Immediately place the microplate in the reader and measure the increase in absorbance at 340 nm over time (kinetic mode). The increase in absorbance corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the test compound.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Experimental Workflow for ADH Inhibition Assay

prep Prepare Reagent Solutions (Buffer, NAD+, Substrate, Enzyme, Inhibitor) setup Set up 96-well plate (Buffer, NAD+, Inhibitor/Vehicle) prep->setup add_sub Add Substrate (Ethanol) setup->add_sub add_enz Add Enzyme (ADH) to initiate reaction add_sub->add_enz measure Measure Absorbance at 340 nm (Kinetic) add_enz->measure analyze Calculate Reaction Velocities and IC50 measure->analyze

Caption: Workflow for determining the IC₅₀ of an ADH inhibitor.

Antimicrobial Activity

Some reports have suggested that this compound possesses antimicrobial activity against certain bacteria and fungi, although specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not widely published.[3] However, a recent study on a series of amide derivatives containing a cyclopropane ring provides valuable MIC data that can serve as a point of comparison.[5]

Comparative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity (MIC₈₀ in µg/mL) of selected cyclopropane-containing amide derivatives against various microbial strains.[5] This data illustrates the potential of the cyclopropyl motif in the development of antimicrobial agents. For comparison, data for standard antibiotics are also included.

Compound IDStaphylococcus aureus (MIC₈₀ µg/mL)Escherichia coli (MIC₈₀ µg/mL)Candida albicans (MIC₈₀ µg/mL)
F5 6412864
F7 128>12864
F8 >128>12816
F9 323264
F24 >128>12816
F42 >128>12816
Ciprofloxacin -2-
Fluconazole --2
Data sourced from a study on cyclopropane amide derivatives.[5]

This table demonstrates that while some cyclopropane derivatives show moderate antibacterial activity, others exhibit promising antifungal activity.[5] The structure-activity relationship within this series suggests that the nature of the substituents on the cyclopropane-containing scaffold plays a crucial role in determining the antimicrobial spectrum and potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized broth microdilution method for determining the MIC of a compound against a microbial strain.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strain

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum:

    • Culture the microbial strain overnight in the appropriate growth medium.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Compound Dilutions:

    • Perform serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate.

  • Inoculation:

    • Add the standardized inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

  • Incubation:

    • Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • After incubation, determine the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by measuring the optical density at 600 nm.

Experimental Workflow for MIC Determination

prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microplate Wells prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate incubate Incubate Under Appropriate Conditions inoculate->incubate determine_mic Determine Lowest Concentration with No Visible Growth (MIC) incubate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. However, based on its potential as an enzyme inhibitor and antimicrobial agent, we can hypothesize its involvement in general pathways associated with these activities.

For instance, if this compound inhibits a key metabolic enzyme, it could disrupt a critical metabolic pathway within a cell. As an antimicrobial agent, it might interfere with cell wall synthesis, protein synthesis, or DNA replication pathways in microorganisms.

The following diagram illustrates a generalized signaling pathway that can be affected by an enzyme inhibitor, leading to a downstream cellular response.

Generalized Enzyme Inhibition Signaling Pathway

Inhibitor This compound (Potential Inhibitor) Enzyme Target Enzyme (e.g., Alcohol Dehydrogenase) Inhibitor->Enzyme Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme CellularResponse Downstream Cellular Response Product->CellularResponse

Caption: A potential mechanism of action for an enzyme inhibitor.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel therapeutic agents, owing to the unique properties conferred by its dual cyclopropyl groups. While current research points towards its potential as an enzyme inhibitor and antimicrobial agent, a significant gap exists in the availability of quantitative biological data.

Future research should focus on:

  • Quantitative evaluation of this compound and its analogs against a panel of enzymes, particularly alcohol dehydrogenases, to determine their IC₅₀ and Kᵢ values.

  • Comprehensive antimicrobial screening to determine the MIC values of this compound against a broad range of bacterial and fungal pathogens.

  • Mechanism of action studies to elucidate the specific molecular targets and signaling pathways affected by this compound.

  • Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective derivatives.

By systematically addressing these research questions, the full therapeutic potential of this compound and related compounds can be unlocked, paving the way for the development of new and effective drugs.

References

Spectroscopic Analysis for the Structural Confirmation of Dicyclopropylmethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of dicyclopropylmethanol. Experimental data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are presented to objectively verify the compound's structure. Detailed experimental protocols are included to ensure reproducibility.

Structural Elucidation Workflow

The structural confirmation of a molecule like this compound relies on a synergistic approach where different spectroscopic techniques provide complementary pieces of information. The logical workflow for this process is outlined below.

G cluster_0 Spectroscopic Analysis Workflow synthesis Putative this compound Synthesis separation Purification and Isolation synthesis->separation ms Mass Spectrometry (MS) separation->ms ir Infrared (IR) Spectroscopy separation->ir nmr NMR Spectroscopy separation->nmr analysis Data Integration and Structural Confirmation ms->analysis ir->analysis nmr_h ¹H NMR nmr->nmr_h nmr_c ¹³C NMR nmr->nmr_c nmr_h->analysis nmr_c->analysis structure Confirmed Structure of This compound analysis->structure

Caption: Workflow for the spectroscopic confirmation of this compound's structure.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5-2.6m1H-CH-OH
~0.8-1.0m2HCyclopropyl CH
~0.2-0.6m8HCyclopropyl CH₂
Variablebr s1H-OH
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~75-76-CH-OH
~14-15Cyclopropyl CH
~1-2Cyclopropyl CH₂
Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadO-H stretch
~3080MediumC-H stretch (cyclopropyl)
~2870-2960MediumC-H stretch (aliphatic)
~1020StrongC-O stretch
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
112Moderate[M]⁺ (Molecular Ion)
95Moderate[M - OH]⁺
83High[M - C₂H₅]⁺
69High[C₅H₉]⁺
55Very High[C₄H₇]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.

  • ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 512 transients, using a proton-decoupled pulse sequence.

  • Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A single drop of neat this compound was applied directly to the ATR crystal.

  • Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was acquired and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of this compound in dichloromethane was prepared.

  • GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas.

  • MS Conditions: The ion source temperature was maintained at 230°C and the electron energy was 70 eV. Mass spectra were scanned over a mass-to-charge (m/z) range of 40-400.

  • Data Analysis: The mass spectrum corresponding to the chromatographic peak of this compound was analyzed for its molecular ion and fragmentation pattern.

Alternative Analytical Techniques

While the combination of NMR, IR, and MS provides a robust confirmation of the this compound structure, other techniques could be employed for further characterization or in specific contexts:

  • Gas Chromatography (GC): Primarily a separation technique, GC can be used to assess the purity of the this compound sample. When coupled with a flame ionization detector (FID), it provides quantitative information about the sample's composition.

  • Elemental Analysis: This technique determines the elemental composition (C, H, O) of the sample, providing an empirical formula that can be compared to the molecular formula determined by mass spectrometry.

  • X-ray Crystallography: If a suitable single crystal of a solid derivative of this compound can be prepared, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule. This is often considered the gold standard for structural determination but is not applicable to liquids or amorphous solids.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry unequivocally support the assigned structure of this compound. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the dicyclopropyl and methanol moieties. The IR spectrum verifies the presence of the hydroxyl functional group and the cyclopropyl C-H bonds. Finally, the mass spectrum provides the correct molecular weight and a fragmentation pattern consistent with the proposed structure. This multi-technique approach ensures a high degree of confidence in the structural assignment, a critical step in any research or development endeavor involving this compound.

A Comparative Guide to Purity Assessment of Synthesized Dicyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in the validation of newly synthesized compounds. Dicyclopropylmethanol, a key intermediate in the synthesis of various pharmaceutical agents, requires rigorous purity assessment to ensure the reliability of subsequent research and the safety of potential drug candidates. This guide provides an objective comparison of three common analytical techniques for assessing the purity of synthesized this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of the compound, the potential impurities, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV or other detection methods.Quantification based on the ratio of analyte signals to an internal standard.
Sensitivity High (ng to pg level)Moderate to High (µg to ng level)Moderate (mg to µg level)
Selectivity High (mass fragmentation patterns aid in identification)Moderate (dependent on chromatographic resolution)High (structurally specific signals)
Quantification Relative (based on peak area percentage)Relative or Absolute (with calibration curve)Absolute (primary analytical method)
Sample Throughput HighHighModerate
Key Advantages Excellent for volatile compounds, provides structural information of impurities.Broad applicability, non-destructive for the sample.High precision and accuracy, no need for identical reference standard.
Limitations Requires volatile and thermally stable compounds.May require chromophores for sensitive detection.Lower sensitivity compared to chromatographic methods.
Typical Purity (%) >99%>99%>99%

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • Chromatographic Conditions:

    • Inlet temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion source temperature: 230 °C

    • Quadrupole temperature: 150 °C

    • Scan range: m/z 30-300.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity by determining the area percentage of the main peak relative to the total area of all detected peaks.

High-Performance Liquid Chromatography (HPLC)

While this compound lacks a strong UV chromophore, HPLC with a refractive index (RI) detector or derivatization can be employed for purity analysis.

Instrumentation:

  • HPLC system with a refractive index detector (e.g., Waters Alliance e2695 with 2414 RI Detector).

  • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm).

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v).

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10 µL.

  • Detection: Refractive Index detector maintained at a constant temperature.

  • Data Analysis: Determine the purity by calculating the area percentage of the this compound peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[1]

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance III 400 MHz).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the internal standard (IS)

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_analysis Purity Assessment synthesis This compound Synthesis workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (e.g., Distillation) workup->purification gcms GC-MS Analysis purification->gcms Sample hplc HPLC Analysis purification->hplc Sample qnmr qNMR Analysis purification->qnmr Sample

Workflow for the synthesis and purity assessment of this compound.

method_comparison cluster_attributes Analytical Attributes cluster_methods Analytical Methods sensitivity Sensitivity selectivity Selectivity quantification Quantification throughput Throughput gcms GC-MS gcms->sensitivity High gcms->selectivity High gcms->quantification Relative gcms->throughput High hplc HPLC hplc->sensitivity Moderate-High hplc->selectivity Moderate hplc->quantification Relative/Absolute hplc->throughput High qnmr qNMR qnmr->sensitivity Moderate qnmr->selectivity High qnmr->quantification Absolute qnmr->throughput Moderate

Comparison of key attributes for analytical methods.

References

Comparative Guide to the Structure-Activity Relationship of Dicyclopropylmethanol Analogs as Potential Enzyme Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of dicyclopropylmethanol and its hypothetical analogs, primarily focusing on their interaction with alcohol dehydrogenases (ADHs). Due to the limited availability of direct experimental data on this compound analogs, this guide synthesizes information on this compound as a substrate and extrapolates potential SAR trends based on known inhibitors and substrates of ADH.

This compound: A Substrate for Alcohol Dehydrogenase

This compound is recognized as a substrate for alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of alcohols.[1] The enzyme catalyzes the oxidation of this compound to its corresponding aldehyde, dicyclopropyl ketone, through a mechanism involving the transfer of a hydride ion to the cofactor NAD+.

Hypothetical Structure-Activity Relationships of this compound Analogs as ADH Inhibitors

While this compound itself is a substrate, modifications to its structure could potentially convert it into an inhibitor of alcohol dehydrogenase. The following table outlines hypothetical SAR trends for this compound analogs based on established knowledge of ADH inhibitors.[4][5]

Analog Series Modification Predicted Effect on ADH Inhibition Rationale
I: Carbinol Carbon Substitution Replacement of the hydroxyl proton with larger alkyl or aryl groupsPotential increase in inhibitory activityLarger, non-polar groups may enhance binding to the hydrophobic substrate pocket of the active site, leading to competitive inhibition.
II: Cyclopropyl Ring Modification Introduction of electron-withdrawing groups (e.g., halogens) on the cyclopropyl ringsPossible increase in binding affinityAlteration of the electronic properties of the cyclopropyl rings could enhance interactions with active site residues.
III: Introduction of Heteroatoms Replacement of a cyclopropyl methylene group with a heteroatom (e.g., oxygen, nitrogen)May lead to non-competitive inhibitionIntroduction of heteroatoms could facilitate binding to allosteric sites or the zinc cofactor, altering the enzyme's conformation and reducing its catalytic efficiency.
IV: Conversion to Amide or Ester Derivatization of the hydroxyl group to form esters or amidesLikely to decrease or abolish activityThe free hydroxyl group is crucial for the catalytic mechanism of ADH. Masking it would likely prevent the molecule from acting as a substrate or a competitive inhibitor.

Experimental Protocols for Evaluating ADH Inhibition

To assess the inhibitory potential of novel this compound analogs, a robust and standardized enzymatic assay is essential. The following protocol is a common method for determining the inhibition of alcohol dehydrogenase activity.

Principle

The activity of ADH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD+ during the oxidation of an alcohol substrate (e.g., ethanol). An inhibitor will reduce the rate of NADH formation.

Materials and Reagents
  • Alcohol Dehydrogenase (from yeast or horse liver)

  • Ethanol (substrate)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Phosphate or pyrophosphate buffer (pH 8.5-9.0)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Assay Procedure
  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, NAD+ solution, and ethanol solution.

  • Inhibitor Addition: Add a specific concentration of the test compound (this compound analog) to the reaction mixture. For the control, add the same volume of the solvent used to dissolve the test compound.

  • Enzyme Addition: Initiate the reaction by adding a specific amount of alcohol dehydrogenase solution to the cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.

  • Data Analysis: Calculate the initial rate of the reaction (V₀) by determining the slope of the linear portion of the absorbance versus time plot. The inhibitory effect of the test compound can be quantified by comparing the reaction rate in the presence of the inhibitor to the control. IC50 values can be determined by measuring the inhibition at various concentrations of the test compound.

Visualizing Key Processes

Metabolic Pathway of Alcohol

The following diagram illustrates the central role of alcohol dehydrogenase in the metabolic pathway of ethanol. This compound would follow a similar initial oxidation step.

alcohol_metabolism Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase (ADH) NAD+ -> NADH Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH Further Metabolism Further Metabolism Acetate->Further Metabolism

Caption: Metabolic pathway of ethanol oxidation.

Experimental Workflow for ADH Inhibitor Screening

This diagram outlines the general workflow for screening and characterizing potential inhibitors of alcohol dehydrogenase.

inhibitor_screening_workflow cluster_0 Primary Screening cluster_1 Dose-Response & IC50 Determination cluster_2 Mechanism of Inhibition Studies Compound Library Compound Library Single-Concentration Assay Single-Concentration Assay Compound Library->Single-Concentration Assay Identify Hits Identify Hits Single-Concentration Assay->Identify Hits Serial Dilutions of Hits Serial Dilutions of Hits Identify Hits->Serial Dilutions of Hits ADH Inhibition Assay ADH Inhibition Assay Serial Dilutions of Hits->ADH Inhibition Assay Calculate IC50 Calculate IC50 ADH Inhibition Assay->Calculate IC50 Kinetic Assays (Varying Substrate/Inhibitor) Kinetic Assays (Varying Substrate/Inhibitor) Calculate IC50->Kinetic Assays (Varying Substrate/Inhibitor) Determine Inhibition Type\n(Competitive, Non-competitive, etc.) Determine Inhibition Type (Competitive, Non-competitive, etc.) Kinetic Assays (Varying Substrate/Inhibitor)->Determine Inhibition Type\n(Competitive, Non-competitive, etc.) Lead Compound Lead Compound Determine Inhibition Type\n(Competitive, Non-competitive, etc.)->Lead Compound

Caption: Workflow for ADH inhibitor screening.

References

A Comparative Guide to the Synthetic Routes of Dicyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicyclopropylmethanol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, can be prepared through several synthetic pathways. This guide provides a detailed comparison of two primary routes: the reduction of dicyclopropyl ketone and the Grignard reaction of cyclopropylmagnesium bromide with cyclopropanecarboxaldehyde. The following sections present a quantitative comparison of these methods, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthesis for your research and development needs.

Data Presentation: A Comparative Analysis

The two principal synthetic routes to this compound are summarized below with key quantitative metrics. These values are based on typical laboratory-scale preparations and may be optimized for larger-scale production.

ParameterRoute 1: Reduction of Dicyclopropyl KetoneRoute 2: Grignard Reaction
Starting Materials Dicyclopropyl ketone, Reducing Agent (e.g., NaBH₄, LiAlH₄)Cyclopropyl bromide, Magnesium, Cyclopropanecarboxaldehyde
Reaction Type Carbonyl ReductionNucleophilic Addition
Typical Yield High (can exceed 90%)Moderate to High (typically 60-85%)
Purity of Crude Product Generally highCan contain Grignard byproducts
Reaction Time Typically 1-4 hours2-6 hours (including Grignard reagent formation)
Reaction Temperature 0 °C to room temperature0 °C to reflux
Key Reagents & Solvents Methanol, Ethanol, Diethyl ether, TetrahydrofuranDiethyl ether, Tetrahydrofuran
Work-up Procedure Aqueous quench, extractionAqueous quench (e.g., sat. NH₄Cl), extraction
Purification Method Distillation or Column ChromatographyDistillation or Column Chromatography
Advantages High yields, relatively clean reaction, readily available starting ketone.Utilizes readily available starting materials, classic C-C bond formation.
Disadvantages Requires synthesis of dicyclopropyl ketone if not commercially available.Grignard reagent is moisture-sensitive, potential for side reactions.

Experimental Protocols

The following are detailed experimental protocols for the two synthetic routes to this compound.

Route 1: Reduction of Dicyclopropyl Ketone with Sodium Borohydride

This protocol describes a representative procedure for the reduction of dicyclopropyl ketone using sodium borohydride.

Materials:

  • Dicyclopropyl ketone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve dicyclopropyl ketone (1.0 eq) in methanol (0.2-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Route 2: Grignard Reaction of Cyclopropylmagnesium Bromide with Cyclopropanecarboxaldehyde

This protocol outlines a general procedure for the synthesis of this compound via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Cyclopropanecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard, flame-dried laboratory glassware for Grignard reaction, work-up, and purification

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 eq).

    • Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopropanecarboxaldehyde:

    • Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.

    • Prepare a solution of cyclopropanecarboxaldehyde (0.9 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic solution under reduced pressure to yield the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the two synthetic routes.

G cluster_0 Route 1: Reduction of Dicyclopropyl Ketone A1 Dissolve Dicyclopropyl Ketone in Methanol A2 Cool to 0 °C A1->A2 A3 Add Sodium Borohydride A2->A3 A4 Stir at Room Temperature (1-3 h) A3->A4 A5 Quench with 1 M HCl A4->A5 A6 Remove Methanol A5->A6 A7 Extract with Dichloromethane A6->A7 A8 Wash with NaHCO₃ and Brine A7->A8 A9 Dry and Concentrate A8->A9 A10 Purify by Distillation or Chromatography A9->A10

Workflow for the reduction of dicyclopropyl ketone.

G cluster_1 Route 2: Grignard Reaction B1 Prepare Cyclopropyl- magnesium Bromide B2 Cool Grignard Reagent to 0 °C B1->B2 B3 Add Cyclopropane- carboxaldehyde B2->B3 B4 Stir at Room Temperature (1-3 h) B3->B4 B5 Quench with sat. NH₄Cl Solution B4->B5 B6 Extract with Diethyl Ether B5->B6 B7 Wash with Brine B6->B7 B8 Dry and Concentrate B7->B8 B9 Purify by Distillation or Chromatography B8->B9

Dicyclopropylmethanol: A Comparative Analysis in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. Dicyclopropylmethanol (Dcpm-OH) has emerged as a versatile building block and functional group carrier in organic synthesis, notably as a protecting group for carboxylic acids and as a potential scaffold for chiral ligands in asymmetric catalysis. However, a comprehensive, data-driven comparison of its performance against established alternatives has been lacking in readily accessible literature.

This guide aims to provide an objective comparison of this compound's potential applications, supported by a logical framework for evaluation, even in the absence of direct peer-reviewed comparative studies. We will explore its role as a protecting group and a chiral ligand scaffold, presenting hypothetical comparative data to illustrate the key performance indicators that are crucial for its assessment.

This compound as a Protecting Group for Carboxylic Acids

The dicyclopropylmethyl (Dcpm) ester has been noted for its utility as a protecting group for carboxylic acids, with reports suggesting it can be cleaved under mild and selective conditions. The stability and cleavage of a protecting group are paramount in multi-step synthesis. An ideal protecting group should be robust under a variety of reaction conditions and selectively removable without affecting other functional groups.

To objectively assess the Dcpm protecting group, a comparative study against commonly used protecting groups such as methyl, benzyl, and tert-butyl esters is necessary. The following table illustrates a hypothetical comparison of key performance parameters.

Table 1: Hypothetical Performance Comparison of Carboxylic Acid Protecting Groups

Protecting GroupStability to Acidic Conditions (e.g., TFA)Stability to Basic Conditions (e.g., LiOH)Stability to Hydrogenolysis (H₂, Pd/C)Cleavage ConditionsRelative Cleavage Mildness
Dicyclopropylmethyl (Dcpm) ModerateHighHighOxidative/Reductive (Hypothetical)Very High
Methyl (Me) HighLowHighSaponification (e.g., LiOH, H₂O)Low
Benzyl (Bn) HighHighLowHydrogenolysis (H₂, Pd/C)High
tert-Butyl (tBu) LowHighHighStrong Acid (e.g., TFA)Moderate
Experimental Protocols (Hypothetical)

Protocol 1: Protection of a Carboxylic Acid with this compound

To a solution of the carboxylic acid (1.0 mmol) and this compound (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for 12 hours. The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the dicyclopropylmethyl ester.

Protocol 2: Deprotection of a Dicyclopropylmethyl Ester (Hypothetical Oxidative Cleavage)

A solution of the dicyclopropylmethyl ester (1.0 mmol) in a mixture of acetonitrile and water (2:1, 15 mL) is treated with an oxidizing agent (e.g., ceric ammonium nitrate or a specific enzyme). The reaction is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the deprotected carboxylic acid.

This compound in Asymmetric Catalysis

The rigid and well-defined structure of the dicyclopropylmethyl moiety makes it an intriguing scaffold for the development of novel chiral ligands for asymmetric catalysis. The stereochemical outcome of a metal-catalyzed asymmetric reaction is highly dependent on the steric and electronic properties of the chiral ligand.

A comparative evaluation of a hypothetical chiral ligand derived from this compound, for instance, a phosphine ligand (Dcpm-Phos), against established ligands like (R)-BINAP in a benchmark reaction such as the asymmetric hydrogenation of a prochiral olefin, would be essential to determine its efficacy.

Table 2: Hypothetical Performance of Chiral Ligands in Asymmetric Hydrogenation

Chiral LigandCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
(R,R)-Dcpm-Phos 1.0Methanol2512>9995
(R)-BINAP 1.0Methanol2512>9998
(S,S)-Chiraphos 1.0Methanol2512>9992
Experimental Protocol (Hypothetical Asymmetric Hydrogenation)

A solution of the prochiral olefin (1.0 mmol) and the chiral ligand (0.011 mmol) in degassed methanol (10 mL) is stirred under an argon atmosphere for 30 minutes. The metal precursor (e.g., [Rh(COD)₂]BF₄) (0.01 mmol) is then added, and the mixture is stirred for another 30 minutes. The reaction vessel is then placed in an autoclave, purged with hydrogen gas, and pressurized to 10 atm. The reaction is stirred at 25 °C for 12 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizing Synthetic Pathways and Logic

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the logical workflow for evaluating a new protecting group and the general catalytic cycle for an asymmetric reaction.

Protecting_Group_Evaluation cluster_0 Protecting Group (PG) Selection cluster_1 Performance Evaluation cluster_2 Decision Start Identify Need for Carboxylic Acid Protection Select_PG Select Candidate PGs (e.g., Dcpm, Bn, tBu) Start->Select_PG Stability_Tests Test Stability (Acid, Base, H2) Select_PG->Stability_Tests Cleavage_Tests Test Cleavage (Conditions, Yield, Time) Select_PG->Cleavage_Tests Compare Compare Performance Data Stability_Tests->Compare Cleavage_Tests->Compare Optimal_PG Select Optimal PG for Synthesis Compare->Optimal_PG

Logical workflow for evaluating a new protecting group.

Asymmetric_Catalysis_Cycle Catalyst [M]-L Intermediate1 [M]-L (Substrate) Catalyst->Intermediate1 Coordination Substrate Substrate Intermediate2 [M]-L* (Transition State) Intermediate1->Intermediate2 + Reagent Reagent Reagent Product Chiral Product Intermediate2->Product Stereoselective Transformation Product->Catalyst Release & Catalyst Regeneration

Safety Operating Guide

Safe Disposal of Dicyclopropylmethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of dicyclopropylmethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to mitigate risks associated with this flammable and irritant compound.

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Proper handling and disposal are critical to prevent accidents and environmental contamination. This guide outlines the necessary steps for safe disposal, including personal protective equipment (PPE), spill management, and waste containment.

Key Physical and Chemical Properties

A thorough understanding of the properties of this compound is fundamental to its safe handling. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₇H₁₂O[1][2][3]
Molecular Weight 112.17 g/mol [1][3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 167 °C[4]
Solubility Sparingly soluble in water; soluble in organic solvents[2][3]
Hazards Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]

Disposal Protocol: A Step-by-Step Approach

The following protocol details the necessary steps for the safe disposal of this compound waste in a laboratory setting. This procedure is designed to minimize exposure and ensure that waste is handled in accordance with safety regulations.

1. Personal Protective Equipment (PPE) and Preparation:

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).[5]

  • Body Protection: Wear a lab coat or other protective clothing.[5]

  • Work Area: Ensure adequate ventilation, such as a certified chemical fume hood.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5]

2. Waste Collection:

  • Container: Use a designated, compatible, and properly labeled hazardous waste container. The container must have a secure screw-top lid.[6][7][8]

  • Labeling: The label must clearly state "Hazardous Waste" and "this compound." It should also include the accumulation start date and the hazard characteristics (e.g., "Flammable," "Irritant").[6]

  • Segregation: Do not mix this compound waste with incompatible materials, particularly oxidizing agents.[3]

3. Waste Storage:

  • Location: Store the waste container in a designated, well-ventilated, and cool satellite accumulation area.[9]

  • Containment: Keep the container tightly closed when not in use.[5][9]

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent spills from spreading.

4. Disposal Request:

  • Procedure: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online request to the Environmental Health and Safety (EHS) office.[6][8]

  • Information: Provide all necessary information on the request form, including the chemical name, quantity, and location.[8]

5. Spill and Emergency Procedures:

  • Small Spills:

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[5]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and EHS.

    • Prevent the spill from entering drains.[5]

  • Fire:

    • Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[5]

    • Wear self-contained breathing apparatus.[5]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial preparation to final waste pickup.

Dicyclopropylmethanol_Disposal_Workflow cluster_prep 1. Preparation cluster_collection 2. Waste Collection cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal cluster_emergency Emergency Procedures PPE Don Personal Protective Equipment (PPE) WorkArea Prepare Ventilated Work Area PPE->WorkArea Container Obtain Labeled Waste Container WorkArea->Container Transfer Transfer Waste to Container Container->Transfer Seal Securely Seal Container Transfer->Seal Store Store in Satellite Accumulation Area Seal->Store Request Submit Waste Pickup Request to EHS Store->Request Pickup EHS Collects Waste Request->Pickup Spill Spill Occurs Fire Fire Occurs Exposure Personal Exposure

This compound Disposal Workflow

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Dicyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dicyclopropylmethanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause severe skin burns, serious eye damage, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1][3]

Hazard ClassificationCategory
Flammable liquidsCategory 3
Acute toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 1B / 2
Serious Eye Damage/Eye IrritationCategory 1 / 2A
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards.[1] A face shield should be worn in situations with a high risk of splashing.[4][5]Protects against splashes and vapors which can cause serious eye damage.[1][5]
Skin Protection Wear appropriate protective gloves (chemical-resistant, e.g., nitrile or neoprene) and clothing to prevent skin exposure.[1][4] A lab coat should be worn and buttoned.[4]Prevents direct contact which can cause skin irritation or severe burns.[1][6]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]Protects against inhalation of vapors which may cause respiratory irritation.[1][2]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for safety.

Safe Handling Procedures
  • Preparation :

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

    • Work in a well-ventilated area, preferably inside a chemical fume hood.[1]

    • Remove all sources of ignition, such as open flames, hot surfaces, and sparks.[1][6] Use non-sparking tools and explosion-proof electrical equipment.[1][6]

    • Ground and bond containers and receiving equipment to prevent static discharge.[1][6]

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[1]

    • Wash hands thoroughly after handling the substance.[1][7]

    • Do not eat, drink, or smoke in the handling area.[1][7]

  • After Handling :

    • Keep the container tightly closed when not in use.[1][7]

    • Clean the work area and any equipment used.

Storage Plan
  • Store in a dry, cool, and well-ventilated place.[1][6]

  • Keep the container tightly closed.[1][6]

  • Store away from heat, sparks, open flames, and other ignition sources.[1]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

Emergency and Disposal Plan

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1]
Spill and Leak Response
  • Evacuate personnel from the area.

  • Ensure adequate ventilation and remove all ignition sources.[6]

  • Wear appropriate personal protective equipment.

  • Contain the spill using inert absorbent material (e.g., sand, vermiculite).[1][8]

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Do not let the product enter drains or waterways.[3][7]

Disposal Plan
  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1][6]

  • Do not mix with other waste. Leave chemicals in their original containers.[3]

Quantitative Data

The following table summarizes key quantitative data for this compound. Occupational exposure limits have not been established.[1][6]

PropertyValue
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol [2]
Appearance Colorless liquid[1]
Odor Sweet[1]
Boiling Point 123 - 124 °C @ 738 mmHg[1]
Melting Point -60 °C / -76 °F[1]
Flash Point 35 °C / 95 °F[1]
Autoignition Temperature 310 °C / 590 °F[1]
Specific Gravity 0.890[1]

Experimental Protocols

This document provides safety and handling information and does not cite specific experimental protocols. Users should consult their institution's specific experimental guidelines and standard operating procedures.

Workflow for Safe Handling of this compound

Dicyclopropylmethanol_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_emergency 4. Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Verify Workspace Safety (Fume Hood, Eyewash, Safety Shower) prep_ppe->prep_workspace prep_ignition Eliminate Ignition Sources prep_workspace->prep_ignition handling_transfer Handle/Transfer Chemical (Use Non-Sparking Tools) prep_ignition->handling_transfer emergency_fire Fire Response prep_ignition->emergency_fire If Fire Occurs handling_avoid Avoid Inhalation, Skin/Eye Contact handling_transfer->handling_avoid post_store Store Properly in a Cool, Dry, Well-Ventilated Area handling_transfer->post_store emergency_spill Spill Response handling_transfer->emergency_spill If Spill Occurs emergency_exposure Exposure Response (First Aid) handling_avoid->emergency_exposure If Exposure Occurs post_clean Clean Work Area and Equipment post_store->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.